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  • Product: 3-chloro-2-Methoxy-tetrahydro-pyran
  • CAS: 6581-61-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 3-Chloro-2-methoxytetrahydropyran

Executive Summary As drug development and complex organic synthesis advance, the demand for versatile, orthogonally reactive building blocks grows. 3-Chloro-2-methoxytetrahydropyran (CAS: 6581-61-9) stands out as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and complex organic synthesis advance, the demand for versatile, orthogonally reactive building blocks grows. 3-Chloro-2-methoxytetrahydropyran (CAS: 6581-61-9) stands out as a highly functionalized oxane derivative. Serving as both a protected aldehyde equivalent and a precursor for linear enol ethers, this compound bridges the gap between cyclic carbohydrate models and acyclic functionalized chains. This whitepaper provides a rigorous examination of its structural stereochemistry, physical properties, and field-proven synthetic protocols, emphasizing the mechanistic causality that dictates its reactivity.

Chemical Structure and Stereochemical Dynamics

The core architecture of 3-chloro-2-methoxytetrahydropyran consists of a six-membered tetrahydropyran (oxane) ring substituted with a methoxy group at the C2 (anomeric) position and a chlorine atom at the C3 position1[1].

Stereoelectronic Effects: The molecule exists as a mixture of cis and trans diastereomers. As application scientists, we must account for the anomeric effect , which heavily biases the conformational landscape. The electronegative C2-methoxy group prefers the axial orientation to maximize hyperconjugation between the non-bonding lone pair of the endocyclic oxygen ( nO​ ) and the antibonding orbital of the exocyclic C2-O bond ( σC−O∗​ ). Meanwhile, the bulky C3-chlorine atom's orientation (axial vs. equatorial) is dictated by steric minimization and dipole-dipole repulsion with the C2-methoxy group. The "direct" chloromethoxylation of dihydropyran typically yields a 1:3 mixture of cis- and trans-derivatives2[2].

Physical and Chemical Properties

Accurate physical data is critical for isolation, purification, and reaction monitoring. The table below consolidates the verified quantitative properties of 3-chloro-2-methoxytetrahydropyran.

PropertyValue
Chemical Name 3-chloro-2-methoxytetrahydropyran (3-chloro-2-methoxyoxane)
CAS Registry Number 6581-61-93[3]
Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
Boiling Point 60 °C at 8 mmHg; 74 °C at 18 mmHg4[4]
Refractive Index ( nD25​ ) 1.4583 – 1.46464[4]
Appearance Colorless to pale yellow liquid
Experimental Workflows: Synthesis and Application
Workflow A: Direct Chloromethoxylation of 3,4-Dihydro-2H-pyran

Mechanistic Causality: The synthesis relies on the electrophilic addition of chlorine across the electron-rich enol ether double bond of 3,4-dihydro-2H-pyran (DHP). This generates a transient, highly reactive chloronium ion. By conducting the reaction in the presence of methanol, the alcohol acts as a nucleophile, selectively attacking the more electrophilic anomeric C2 carbon. This regioselectivity is driven by the stabilization of the developing positive charge by the adjacent endocyclic oxygen. Temperature control is paramount: the reaction is highly exothermic, and exceeding 5 °C leads to competitive side reactions, including DHP oligomerization or the formation of 2,3-dichlorotetrahydropyran2[2].

Self-Validating Protocol:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Purge the system with dry N2.

  • Solvent/Reactant Mixture: Dissolve 0.5 mol of 3,4-dihydro-2H-pyran in 250 mL of anhydrous methanol. Add 0.5 mol of sodium methoxide to act as an acid scavenger, preventing the acid-catalyzed degradation of the resulting acetal4[4].

  • Temperature Control: Submerge the flask in an ice-brine bath. Wait until the internal temperature stabilizes between 0 °C and 5 °C.

  • Halogen Addition: Slowly bubble Cl2 gas (or add a standardized solution of Cl2 in carbon tetrachloride) into the mixture. Validation Check: The reaction mixture should remain pale; a deep yellow/green tint indicates unreacted Cl2 pooling, signaling that the addition rate is too fast.

  • Quenching & Workup: Once the addition is complete, stir for an additional 1 hour at 0 °C. Filter off the precipitated sodium chloride salts.

  • Purification: Remove the methanol solvent under reduced pressure using a rotary evaporator. Subject the crude oil to fractional distillation under vacuum. Collect the fraction boiling at 60 °C at 8 mmHg. Validation Check: Confirm product identity via Refractive Index ( nD25​ ~1.4583)4[4].

Workflow B: Reductive Ring-Opening to Chain Enol Ethers

Mechanistic Causality: 3-Chloro-2-methoxytetrahydropyran is a highly strategic precursor for synthesizing linear enol ethers terminating in a hydroxyl group. When treated with sodium metal, a single-electron transfer (SET) occurs into the σ∗ orbital of the C-Cl bond. This generates a C3 radical, which rapidly reduces to a carbanion. The resulting intermediate undergoes a stereoelectronically favored ring-opening elimination, cleaving the C2-O bond to yield a chain enol ether5[5]. This circumvents multi-step protection/deprotection sequences typically required to synthesize such bifunctional aliphatic chains.

Self-Validating Protocol:

  • Setup: In a flame-dried Schlenk flask under argon, add 1.0 mmol of 3-chloro-2-methoxytetrahydropyran to 5 mL of anhydrous 1,4-dioxane.

  • Reduction: Introduce 2.0 mmol of freshly cut sodium metal.

  • Heating: Heat the mixture to 100 °C for 2 hours. Validation Check: Monitor via TLC (Thin-Layer Chromatography). The disappearance of the cyclic precursor spot validates the completion of the SET and elimination cascade.

  • Quenching: Cool the mixture to 25 °C. Carefully quench unreacted sodium by adding 2 mL of methanol dropwise, followed by 5 mL of water5[5].

  • Extraction: Extract the aqueous layer with dichloromethane (2 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the chain enol ether.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the cyclic enol ether starting material to the final acyclic functionalized product, highlighting the critical intermediates.

G DHP 3,4-Dihydro-2H-pyran (DHP) Cl2 Cl2 / MeOH (0-5°C) DHP->Cl2 Electrophilic Addition Chloronium Chloronium Ion Intermediate Cl2->Chloronium Product 3-Chloro-2-methoxy- tetrahydropyran Chloronium->Product Nucleophilic Attack at C2 NaMetal Sodium (Na) Reduction Product->NaMetal Single Electron Transfer (SET) EnolEther Chain Enol Ether with -OH group NaMetal->EnolEther Ring-Opening Elimination

Synthesis and reductive ring-opening pathway of 3-chloro-2-methoxytetrahydropyran.

References
  • Source: cdnsciencepub.
  • Source: acs.
  • Source: cdnsciencepub.
  • Source: guidechem.
  • Source: chemsrc.

Sources

Exploratory

Comprehensive Technical Guide on 3-Chloro-2-Methoxytetrahydropyran: Properties, Synthesis, and Applications

Executive Summary 3-Chloro-2-methoxytetrahydropyran (Chemical Formula: C6​H11​ClO2​ ) is a highly versatile halogenated acetal intermediate. It is predominantly utilized in advanced organic synthesis, serving as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-methoxytetrahydropyran (Chemical Formula: C6​H11​ClO2​ ) is a highly versatile halogenated acetal intermediate. It is predominantly utilized in advanced organic synthesis, serving as a critical building block for functionalized chain enol ethers and as a precursor in the total synthesis of monosaccharides. This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and boiling point—alongside field-proven, self-validating synthetic protocols and mechanistic insights.

Physicochemical Profiling: Molecular Weight & Boiling Point

Understanding the physical properties of 3-chloro-2-methoxytetrahydropyran is critical for its isolation, purification, and safe handling. The compound typically exists as a mixture of cis and trans stereoisomers (often in a 7:3 ratio), heavily influenced by the anomeric effect and steric interactions during its synthesis [3].

Quantitative Data Summary
PropertyValueCausality / Methodological Significance
Molecular Formula C6​H11​ClO2​ Defines the tetrahydropyran ring substituted with methoxy and chloro groups.
Molecular Weight 150.60 g/mol Calculated standard mass; critical for stoichiometric equivalents in synthesis.
Boiling Point (Vacuum) 60 °C at 8 mmHg 74 °C at 18 mmHg Critical Parameter: Vacuum distillation is mandatory to prevent thermal degradation.
Refractive Index ( nD​ ) ~1.4583 – 1.4646Used for rapid, non-destructive purity assessment of the distilled product.
Causality in Experimental Design: Why Vacuum Distillation?

Acetals and α -halo ethers are notoriously sensitive to thermal stress. Attempting to distill 3-chloro-2-methoxytetrahydropyran at atmospheric pressure (~760 mmHg) would require temperatures exceeding 150 °C. At these elevated temperatures, the molecule undergoes spontaneous dehydrohalogenation (loss of HCl) or polymerization. By reducing the system pressure to 8–18 mmHg, the boiling point is artificially lowered to a safe 60–74 °C, preserving the structural integrity of the cis/trans isomers and preventing unwanted side reactions [2].

Mechanistic Synthesis: The Chloromethoxylation Pathway

The most direct and highest-yielding route to 3-chloro-2-methoxytetrahydropyran is the chloromethoxylation of 3,4-dihydro-2H-pyran. This reaction proceeds via the electrophilic addition of chlorine across the alkene double bond, followed by a rapid nucleophilic attack by methanol.

G1 N1 3,4-Dihydro-2H-pyran (Precursor) N2 Cl2 / MeOH (Chloromethoxylation) N1->N2 Halogenation N3 3-Chloro-2-methoxytetrahydropyran (cis/trans Mixture) N2->N3 Methanolysis

Figure 1: Mechanistic workflow for the chloromethoxylation of 3,4-dihydro-2H-pyran.

Self-Validating Protocol: Chloromethoxylation
  • Reagent Preparation: Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous methanol under an inert nitrogen atmosphere.

  • Halogenation: Introduce chlorine gas (or a controlled chlorine equivalent) slowly while maintaining the reaction vessel at 0 °C using an ice bath.

    • Causality: The electrophilic addition is highly exothermic. Strict temperature control at 0 °C prevents over-chlorination, limits the formation of dichlorinated byproducts, and suppresses ring-opening polymerization.

  • Methanolysis & Neutralization: Add sodium methoxide (NaOMe) to neutralize the generated HCl and drive the formation of the methoxy acetal.

  • Validation (TLC & NMR): Monitor the reaction via Thin-Layer Chromatography (TLC). The protocol is self-validating when the distinct alkene protons of the dihydropyran (~4.6 ppm and ~6.3 ppm in 1 H NMR) completely disappear, replaced by an anomeric proton signal (a doublet around 4.9 ppm).

  • Isolation & Purification: Extract the mixture with dichloromethane, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Perform fractional vacuum distillation at 8 mmHg, collecting the pure fraction boiling precisely at 60 °C [2].

Advanced Applications: Synthesis of Functionalized Enol Ethers

Beyond its role as a protecting group precursor, 3-chloro-2-methoxytetrahydropyran serves as a critical building block for synthesizing acyclic chain enol ethers bearing terminal hydroxyl groups. This is achieved through a sodium-mediated ring-opening elimination [1].

G2 M1 3-Chloro-2-methoxytetrahydropyran (Starting Material) M2 Sodium (Na) / Dioxane (100 °C) M1->M2 Single-Electron Reduction M3 Chain Enol Ether (Hydroxyl-functionalized) M2->M3 Ring Opening & Elimination

Figure 2: Sodium-mediated ring-opening elimination to synthesize functionalized chain enol ethers.

Protocol: Sodium-Mediated Ring Opening
  • Setup: In a flame-dried Schlenk flask under a strict N2​ atmosphere, dissolve 3-chloro-2-methoxytetrahydropyran (1.0 eq) in anhydrous 1,4-dioxane.

  • Reduction/Elimination: Add freshly cut metallic sodium pieces (2.0 eq). Heat the mixture to 100 °C and stir vigorously for 2 hours.

    • Causality: Sodium acts as a powerful single-electron reducing agent. It donates electrons into the σ∗ orbital of the C-Cl bond, facilitating the expulsion of the chloride ion. The resulting radical/anion intermediate triggers the cleavage of the pyran oxygen-carbon bond, yielding the acyclic enol ether.

  • Quenching (Safety Critical): Cool the reaction to 25 °C. Carefully quench unreacted sodium by the dropwise addition of methanol, followed by water, until hydrogen evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane, dry the organic phase, and concentrate to isolate the functionalized chain enol ether [1].

Trustworthiness & Methodological Causality

Every step in the handling of 3-chloro-2-methoxytetrahydropyran must account for its inherent reactivity. The presence of the electronegative chlorine atom adjacent to the anomeric center makes the molecule highly susceptible to nucleophilic substitution and elimination pathways. Consequently, all synthetic protocols must strictly enforce anhydrous conditions to prevent premature hydrolysis of the methoxy group back to the corresponding lactol. By adhering to the thermodynamic boundaries (e.g., vacuum distillation) and utilizing self-validating checkpointing (e.g., NMR monitoring of anomeric shifts), researchers can ensure high-fidelity yields and reproducible drug development workflows.

References

  • Feng, G., Feng, S., Liu, L., Du, H., & Li, C. (2018). TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α -Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent. ACS Omega, 3(8), 9027-9033.[Link]

  • Sweet, F., & Brown, R. K. (1973). Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors. Canadian Journal of Chemistry, 51(20), 3334-3337.[Link]

  • Lemieux, R. U., & Fraser-Reid, B. (1965). The mechanisms of the halogenations and halogenomethoxylations of d-glucal triacetate, d-galactal triacetate, and 3,4-dihydropyran. Canadian Journal of Chemistry, 43(5), 1460-1475.[Link]

Foundational

Stereochemistry and Isomerism of 3-Chloro-2-methoxy-tetrahydro-pyran: A Comprehensive Guide

Executive Summary The functionalization of tetrahydropyran (THP) rings forms the cornerstone of carbohydrate chemistry and the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, 3-chloro-2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of tetrahydropyran (THP) rings forms the cornerstone of carbohydrate chemistry and the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, 3-chloro-2-methoxytetrahydropyran serves as a critical intermediate in the synthesis of enol ethers, glycosyl donors, and complex oxygenated heterocycles[1]. Understanding its stereochemistry, dictated by the delicate interplay between steric hindrance and stereoelectronic forces (the anomeric effect), is essential for predicting reaction trajectories and controlling diastereoselectivity.

This whitepaper provides an in-depth analysis of the structural isomerism, conformational thermodynamics, and validated synthetic protocols for 3-chloro-2-methoxytetrahydropyran.

Structural & Stereochemical Fundamentals

3-Chloro-2-methoxytetrahydropyran possesses two contiguous stereocenters at the C2 (anomeric) and C3 positions. This configuration gives rise to 22=4 distinct stereoisomers, which manifest as two pairs of enantiomers:

  • The cis-Isomers: (2S,3R) and (2R,3S). The methoxy and chloro substituents are situated on the same face of the tetrahydropyran ring.

  • The trans-Isomers: (2S,3S) and (2R,3R). The substituents are situated on opposite faces of the ring.

In standard IUPAC nomenclature for these heterocycles, the ring oxygen is designated as position 1. During synthesis from 3,4-dihydro-2H-pyran (where the alkene is at C5=C6), electrophilic addition shifts the priority numbering. The carbon receiving the methoxy group (formerly C6) becomes the highly oxidized C2 anomeric center, while the chlorine-bearing carbon (formerly C5) becomes C3[2].

Conformational Thermodynamics & The Anomeric Effect

The three-dimensional conformation of 3-chloro-2-methoxytetrahydropyran is not dictated merely by steric bulk (A-values), but is overwhelmingly governed by the Generalized Anomeric Effect .

The anomeric effect describes the stereoelectronic preference of electronegative substituents adjacent to a heteroatom to assume an axial orientation. This is driven by the hyperconjugative delocalization of the non-bonding lone pair electrons on the endocyclic oxygen ( nO​ ) into the antibonding orbital of the exocyclic carbon-oxygen bond ( σC−O∗​ ).

Conformational Equilibria
  • cis-3-chloro-2-methoxytetrahydropyran: This isomer exists in an equilibrium between the axial-equatorial (a,e) and equatorial-axial (e,a) chair conformations. The (a,e) conformation (axial methoxy, equatorial chloro) is highly favored. It perfectly satisfies the stereoelectronic requirement of the anomeric effect while simultaneously placing the bulky chlorine atom in the sterically unhindered equatorial position.

  • trans-3-chloro-2-methoxytetrahydropyran: This isomer faces a thermodynamic conflict. It must choose between a diequatorial (e,e) and a diaxial (a,a) conformation. While classical steric theory would predict the (e,e) form to be most stable, the anomeric stabilization (~1.5 kcal/mol) forces the equilibrium heavily toward the (a,a) conformation. Furthermore, the (e,e) form suffers from severe dipole-dipole repulsion between the parallel C2-O and C3-Cl bonds.

Conformation cluster_trans trans-Isomer Equilibrium cluster_cis cis-Isomer Equilibrium TransEE Diequatorial (e,e) Sterically favored Anomerically disfavored TransAA Diaxial (a,a) Sterically disfavored Anomerically favored TransEE->TransAA Chair Flip CisEA Equatorial OMe, Axial Cl (e,a) Disfavored CisAE Axial OMe, Equatorial Cl (a,e) Highly Favored CisEA->CisAE Chair Flip

Conformational equilibria of cis and trans isomers highlighting the dominance of the anomeric effect.

Quantitative Data Summary
IsomerPreferred ConformationC2-Methoxy PositionC3-Chloro PositionThermodynamic Driver
cis (a,e)AxialEquatorialSynergistic (Anomeric + Steric)
trans (a,a)AxialAxialAntagonistic (Anomeric overrides Steric)

Synthetic Methodologies & Mechanistic Pathways

The standard synthesis of 3-chloro-2-methoxytetrahydropyran involves the electrophilic chloromethoxylation of 3,4-dihydro-2H-pyran (DHP)[3]. The reaction proceeds via a transient cyclic chloronium ion, which rapidly opens to form a highly stabilized oxocarbenium intermediate due to the electron-donating capability of the ring oxygen[4].

Nucleophilic attack by methanol on the oxocarbenium ion occurs predominantly from the axial trajectory (kinetic control) to yield the α -anomer. Early foundational studies by Lemieux et al. demonstrated that methanolysis of dihalide precursors yields mixtures of cis and trans isomers (often in a 7:3 or 1:3 ratio depending on the exact halogen source and solvent conditions)[4][5].

Mechanism DHP 3,4-Dihydro-2H-pyran (Starting Material) Chloronium Cyclic Chloronium Intermediate DHP->Chloronium Cl+ Addition Oxocarbenium Oxocarbenium Ion Intermediate Chloronium->Oxocarbenium Ring Opening Products cis/trans-3-chloro-2- methoxytetrahydropyran Oxocarbenium->Products Axial MeOH Attack (Stereoselective)

Mechanistic pathway of the chloromethoxylation of 3,4-dihydro-2H-pyran.

Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility, the following protocol utilizes N-chlorosuccinimide (NCS) as a mild, easily handled source of electrophilic chlorine, avoiding the hazards of gaseous Cl2​ .

Reagents Required:

  • 3,4-dihydro-2H-pyran (DHP): 1.0 equivalent

  • N-chlorosuccinimide (NCS): 1.05 equivalents

  • Anhydrous Methanol (MeOH): Solvent and nucleophile

  • Sodium thiosulfate ( Na2​S2​O3​ ): Quenching agent

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve DHP (10 mmol) in anhydrous methanol (20 mL). The use of strictly anhydrous methanol is critical to prevent the formation of the hemiacetal side-product (2-hydroxytetrahydropyran).

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. This temperature control prevents over-oxidation and limits polymerization of DHP.

  • Reagent Introduction: Add NCS (10.5 mmol) portion-wise over 15 minutes. The reaction will turn slightly yellow as the active chloronium species is generated.

  • Reaction Tracking (Self-Validation): Stir the mixture at 0 °C for 2 hours. Validate reaction progression via TLC (Hexanes:Ethyl Acetate 8:2). The DHP spot (stains dark with KMnO4​ ) should disappear, replaced by a new, lower Rf​ spot corresponding to the product.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous Na2​S2​O3​ to neutralize any unreacted electrophilic halogen species.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography to isolate the diastereomeric mixture of 3-chloro-2-methoxytetrahydropyran. This intermediate can be directly subjected to sodium-mediated elimination to yield highly valuable enol ethers[6].

Analytical Characterization & Expert Insights (NMR)

Distinguishing the cis and trans isomers of 3-chloro-2-methoxytetrahydropyran via 1H NMR requires an expert understanding of the Karplus equation and the anomeric effect.

A common pitfall is assuming that the trans isomer will exhibit a large axial-axial coupling constant ( J≈8−10 Hz) for the anomeric proton ( H2​ ). However, because the anomeric effect forces the methoxy group into the axial position for both isomers, the anomeric proton ( H2​ ) is forced into the equatorial position in both the cis and trans forms[4].

IsomerConformation H2​ Position H3​ PositionExpected 1H NMR J2,3​ Coupling
cis (a,e)EquatorialAxialSmall (~3.0 - 4.0 Hz)
trans (a,a)EquatorialEquatorialSmall (~2.0 - 3.0 Hz)

Expert Insight: Because both isomers exhibit small equatorial-axial or equatorial-equatorial coupling constants at the anomeric center, 1D 1H NMR alone is often insufficient for absolute stereochemical assignment. Advanced 2D NOESY experiments are required to observe the spatial correlation between the axial H3​ and axial H5​ protons in the cis isomer, which is absent in the trans (a,a) isomer.

References

  • Lemieux, R. U., & Fraser-Reid, B. (1965). The mechanisms of the halogenations and halogenomethoxylations of d-glucal triacetate, d-galactal triacetate, and 3,4-dihydropyran. Canadian Journal of Chemistry. Available at:[Link]

  • Sweet, F., & Brown, R. K. (1968). Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors. Canadian Journal of Chemistry. Available at:[Link]

  • Li, Y., et al. (2018). TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent. ACS Omega. Available at:[Link]

Sources

Exploratory

The Solvation Dynamics and Applied Solubility Profile of 3-Chloro-2-Methoxy-Tetrahydro-Pyran (CMTHP) in Organic Synthesis

Executive Summary 3-Chloro-2-methoxy-tetrahydro-pyran (CMTHP, CAS: 6581-61-9) is a highly versatile α-chloroacetal building block utilized extensively in advanced organic synthesis[1]. As a liquid at standard temperature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-methoxy-tetrahydro-pyran (CMTHP, CAS: 6581-61-9) is a highly versatile α-chloroacetal building block utilized extensively in advanced organic synthesis[1]. As a liquid at standard temperature and pressure—with a boiling point of approximately 54–60 °C under reduced pressure (1.6–8.0 mmHg)[2]—its "solubility" in organic solvents is fundamentally a measure of liquid-liquid miscibility. This whitepaper details the thermodynamic principles governing its solvation, provides a quantitative miscibility profile, and outlines self-validating protocols for empirical solubility determination.

Structural Causality & Solvation Thermodynamics

The solubility profile of CMTHP is dictated by its unique amphiphilic architecture. The molecule exists as a mixture of cis and trans diastereomers, where the anomeric effect strongly favors the conformation in which the highly electronegative C3-chlorine atom assumes an axial orientation[3]. This stereoelectronic preference localizes the molecular dipole while exposing the hydrophobic tetrahydropyran backbone, resulting in a highly adaptable solvation sphere:

  • Dispersion Forces: The six-membered saturated carbon ring provides substantial hydrophobic character, ensuring high affinity for non-polar aliphatic and aromatic solvents.

  • Dipole-Dipole Interactions: The polarized C-Cl bond and the acetal (O-C-O) linkage introduce significant permanent dipoles, allowing CMTHP to easily solvate in polar aprotic solvents.

  • Hydrogen Bonding: While lacking hydrogen bond donors, the two oxygen atoms act as potent hydrogen bond acceptors, facilitating excellent solubility in polar protic solvents[3].

Quantitative Solubility Profile in Organic Solvents

Due to its low molecular weight (MW 150.62 g/mol ) and liquid state, CMTHP acts as a miscible co-solvent in most organic systems rather than a crystalline solute[1]. Table 1 summarizes its solubility behavior across various solvent classes.

Table 1: Solubility and Miscibility Profile of CMTHP at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility StatusMechanistic Rationale
Aliphatic HydrocarbonHexane1.89MiscibleDominant dispersion forces matching the lipophilic tetrahydropyran backbone.
Aromatic HydrocarbonToluene2.38MiscibleFavorable π-interactions with the polarized C-Cl bond; strong dispersion matching.
Polar Aprotic (Halogenated)Dichloromethane (DCM)8.93MiscibleExcellent dipole-dipole alignment; standard solvent for CMTHP extractions.
Polar Aprotic (Ether)Tetrahydrofuran (THF)7.52MiscibleStructural homology (cyclic ether) ensures near-ideal solution thermodynamics.
Polar ProticMethanol32.70MiscibleStrong H-bond donation from methanol to the acetal oxygens of CMTHP[3].
AqueousWater80.10Immiscible / UnstableHigh cohesive energy of water rejects the hydrophobic ring; risk of hydrolysis.

Experimental Workflow: Empirical Miscibility Determination

To empirically validate the solubility limits of CMTHP in novel or mixed solvent systems, researchers must employ a rigorous, self-validating methodology.

Protocol: Thermodynamic Miscibility and Stability Profiling

  • Step 1: Solvent Deoxygenation and Drying

    • Action: Dry target solvents over activated 3Å molecular sieves for 48 hours and sparge with dry argon.

    • Causality: CMTHP is an α-chloroacetal. In the presence of adventitious moisture and acidic impurities, it undergoes rapid hydrolysis to the corresponding lactol. Drying prevents artifactual degradation during the solubility assay.

    • Self-Validation: Perform a Karl Fischer titration on the solvent prior to mixing. Proceed only if the water content is strictly <10 ppm.

  • Step 2: Isothermal Mixing

    • Action: In a jacketed glass reactor maintained at 25.0 °C, add 1.0 mL of CMTHP to 1.0 mL of the target solvent. Stir at 500 rpm for 2 hours.

    • Causality: Precise temperature control prevents kinetic trapping and standardizes the thermodynamic state, ensuring true equilibrium is reached.

    • Self-Validation: Monitor the internal temperature with a calibrated PT100 probe. Visual inspection should reveal a single, optically clear phase for miscible solvents.

  • Step 3: Phase Separation and Quantification

    • Action: For immiscible systems (e.g., aqueous mixtures), allow phase separation for 4 hours. Extract the organic phase and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and ensures no micro-emulsions skew the concentration data.

    • Self-Validation: Quantify the dissolved CMTHP using quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard. The integral ratio confirms the exact molarity, validating the visual phase separation.

G N1 Synthesize/Purify CMTHP N2 Aliquot into Target Solvents (Hexane, DCM, MeOH, etc.) N1->N2 N3 Thermodynamic Equilibration (Isothermal Stirring at 25°C) N2->N3 N4 Phase Separation & Filtration (0.22 µm PTFE) N3->N4 N5 Quantitative NMR / GC-FID Analysis N4->N5

Workflow for empirical determination of CMTHP solubility in organic solvents.

Synthetic Applications & Solvent Selection

The high solubility of CMTHP across a broad dielectric spectrum directly informs its utility in complex synthetic pathways. CMTHP is frequently synthesized from dihydropyran via chloromethoxylation[3],[2]. Once purified, it serves as a critical intermediate; for example, the reaction of CMTHP with sodium metal yields chain enol ethers bearing a hydroxyl group[4].

Because sodium metal reacts violently with protic solvents, this transformation strictly requires polar aprotic solvents (such as THF or diethyl ether) where CMTHP is fully miscible. The complete solubility of CMTHP in these aprotic environments ensures that the reaction occurs homogeneously at the metal surface, preventing localized concentration gradients that could lead to unwanted Wurtz-type coupling side-reactions.

G N1 3,4-Dihydro-2H-pyran N2 Chloromethoxylation (Cl2 / MeOH) N1->N2 N3 3-Chloro-2-methoxy- tetrahydropyran (CMTHP) N2->N3 N4 Sodium Metal (Na) in Aprotic Solvent N3->N4 N5 Chain Enol Ether with Hydroxyl Group N4->N5

Synthetic pathway from dihydropyran to chain enol ethers via CMTHP.

References

  • [3] Title: The mechanisms of the halogenations and halogenomethoxylations of d-glucal triacetate, d-galactal triacetate, and 3,4-dihydropyran Source: Canadian Science Publishing URL: [Link]

  • [1] Title: Chemical Properties of 3-chloro-2-Methoxy-tetrahydro-pyran Source: Cheméo URL: [Link]

  • [2] Title: Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors Source: Canadian Science Publishing URL: [Link]

  • [4] Title: TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent Source: PMC / NIH URL: [Link]

Sources

Foundational

Thermodynamic Stability of 3-Chloro-2-methoxytetrahydropyran: A Stereoelectronic Guide

Executive Summary In the realm of physical organic chemistry and drug development, saturated heterocyclic rings serve as foundational scaffolds. Among these, 3-chloro-2-methoxytetrahydropyran is a classic model system us...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and drug development, saturated heterocyclic rings serve as foundational scaffolds. Among these, 3-chloro-2-methoxytetrahydropyran is a classic model system used to study the complex interplay of stereoelectronic effects, electrostatic interactions, and steric strain[1]. Understanding the thermodynamic stability of its various conformations is critical for predicting the behavior of heavily functionalized pyranose sugars and pharmaceutical intermediates. This guide deconstructs the thermodynamic drivers governing this molecule and provides a self-validating experimental framework for analyzing its conformational equilibria.

Structural and Stereoelectronic Foundations

The thermodynamic stability of 3-chloro-2-methoxytetrahydropyran cannot be predicted by simple steric bulk analysis. Instead, the energy landscape is dictated by three competing forces:

The Anomeric Effect (Hyperconjugation)

The anomeric effect is the primary stereoelectronic driver in this system[2]. It dictates that electronegative substituents adjacent to a heteroatom in a saturated ring strongly prefer the axial orientation over the sterically less hindered equatorial position. Mechanistically, this is driven by stabilizing hyperconjugation: the endocyclic oxygen atom donates electron density from its axial lone pair ( nO​ ) into the antibonding orbital ( σC−O∗​ ) of the exocyclic C2-methoxy bond[1]. This nO​→σC−O∗​ delocalization lowers the overall energy of the system by approximately 4–8 kJ/mol, heavily biasing the C2-methoxy group toward an axial posture.

Electrostatic and Dipole-Dipole Interactions

The C2-O(Me) and C3-Cl bonds are highly polarized. In a diequatorial ( e,e ) conformation, these bond dipoles are oriented gauche (~60°) to one another, resulting in severe electrostatic repulsion[3]. Conversely, in a diaxial ( a,a ) conformation, the dipoles are oriented anti-periplanar (~180°). This anti-parallel alignment effectively cancels the local dipole moment, providing substantial thermodynamic stabilization that favors the diaxial state[3].

Steric Strain (1,3-Diaxial Interactions)

Counteracting the stereoelectronic and electrostatic benefits of the diaxial conformation is the inherent steric penalty. Axial substituents experience van der Waals repulsion with syn-axial protons at the C4 and C6 positions. However, in the case of 3-chloro-2-methoxytetrahydropyran, the combined stabilization from the anomeric effect and dipole minimization significantly outweighs the steric penalty of the 1,3-diaxial interactions.

Conformational Thermodynamics: Cis vs. Trans Isomers

The molecule exists as two diastereomers (cis and trans), each undergoing rapid chair-chair interconversion.

  • The Trans Isomer: Exists in an equilibrium between the diaxial ( a,a ) and diequatorial ( e,e ) states. The a,a conformer is thermodynamically dominant because it maximizes the anomeric effect and minimizes dipole repulsion, despite the steric penalty[4].

  • The Cis Isomer: Exists between two axial-equatorial states: ( a,e ) and ( e,a ). The ( a,e ) conformer (where the C2-methoxy is axial and C3-chloro is equatorial) is favored due to the anomeric effect, though it suffers from gauche dipole repulsion.

ConformationalEquilibrium EE Trans-Diequatorial (e,e) - No Anomeric Effect - High Dipole Repulsion - Low Steric Strain AA Trans-Diaxial (a,a) - Strong Anomeric Effect - Minimized Dipole Repulsion - Higher Steric Strain EE->AA Thermodynamically Favored AA->EE Minor Population

Conformational equilibrium of trans-3-chloro-2-methoxytetrahydropyran.

Quantitative Thermodynamic Contributions

The following table summarizes the causal factors dictating the free energy landscape of the major conformers.

ConformerAnomeric StabilizationDipole-Dipole StateSteric StrainNet Thermodynamic Stability
Trans-Diaxial ( a,a ) Yes (Strong)Anti-periplanar (Minimized)High (1,3-diaxial)Most Stable
Trans-Diequatorial ( e,e ) NoGauche (High Repulsion)LowLeast Stable
Cis-Axial-Equatorial ( a,e ) Yes (Strong)Gauche (High Repulsion)ModerateModerately Stable
Cis-Equatorial-Axial ( e,a ) NoGauche (High Repulsion)ModerateUnstable

Experimental Validation: Equilibration and NMR Analysis

To empirically prove the thermodynamic stability of these conformers, researchers utilize a self-validating workflow combining acid-catalyzed equilibration with 1H NMR spectroscopy[4],[5].

ExperimentalWorkflow Start 3,4-Dihydropyran Reaction Chloromethoxylation (Cl2 / MeOH / Ag2CO3) Start->Reaction Mixture Kinetic Mixture of cis/trans Isomers Reaction->Mixture Equilibration Acid-Catalyzed Equilibration (HCl / MeOH, Reflux) Mixture->Equilibration Thermodynamic Thermodynamic Mixture (Favors trans-diaxial) Equilibration->Thermodynamic NMR 1H NMR Analysis (Extract J2,3 Coupling Constants) Thermodynamic->NMR

Workflow for synthesis, equilibration, and NMR analysis of the target compound.

Synthesis and Thermodynamic Equilibration Protocol
  • Kinetic Synthesis: Dissolve 3,4-dihydropyran in anhydrous methanol. Slowly introduce Cl2​ gas at -78°C in the presence of Ag2​CO3​ (to neutralize generated HCl). This direct chloromethoxylation yields a kinetic mixture of cis and trans isomers.

  • Thermodynamic Equilibration: The kinetic mixture does not reflect the true thermodynamic sink. To achieve equilibrium, dissolve the crude mixture in anhydrous methanol containing a catalytic amount of anhydrous HCl (1% w/v). Reflux the solution for 12 hours. The acid protonates the anomeric methoxy group, facilitating reversible ring-opening/closing or oxocarbenium ion formation, allowing the system to settle into its lowest energy state[5].

  • Quenching and Isolation: Quench the reaction with solid NaHCO3​ , filter, and concentrate under reduced pressure. The resulting thermodynamic mixture will heavily favor the trans isomer (specifically the a,a conformer) over the cis isomer (typically in a 7:3 ratio)[5].

NMR Spectroscopic Validation (The Karplus Causality)

The genius of this protocol lies in its self-validation via the Karplus equation . We cannot directly "see" the substituents, but we can measure the scalar coupling ( 3J ) between the protons at C2 ( H2​ ) and C3 ( H3​ ).

  • The Logic: If the bulky substituents (-Cl and -OMe) are thermodynamically forced into the diaxial positions, the corresponding protons ( H2​ and H3​ ) are forced into the diequatorial positions.

  • The Evidence: The dihedral angle between two adjacent equatorial protons in a chair conformation is ~60°. According to the Karplus relationship, a 60° angle yields a very small coupling constant ( 3Je,e​≈2−4 Hz). Conversely, if the substituents were diequatorial, the protons would be diaxial (~180° dihedral), which would yield a large coupling constant ( 3Ja,a​≈8−12 Hz).

  • The Result: Empirical 1H NMR analysis of the equilibrated mixture reveals anomeric proton signals with spacings of J=3.0 and 4.0 Hz[5]. This definitively proves that the protons are equatorial, thereby validating that the substituents are strictly diaxial. The protocol perfectly validates the thermodynamic theory.

Isomer / ConformerSubstituent OrientationProton OrientationExpected Dihedral AngleObserved 3J2,3​ Coupling
Trans ( a,a ) DiaxialDiequatorial ( e,e )~60°3.0 - 4.0 Hz
Trans ( e,e ) DiequatorialDiaxial ( a,a )~180°8.0 - 12.0 Hz (Not observed)
Cis ( a,e ) Axial-EquatorialEquatorial-Axial ( e,a )~60°~3.0 Hz

Conclusion

The thermodynamic stability of 3-chloro-2-methoxytetrahydropyran is a masterclass in stereoelectronic dominance. Despite the intuitive assumption that bulky halogens and alkoxides should adopt equatorial positions to minimize steric strain, the synergistic combination of the anomeric effect (hyperconjugation) and the minimization of dipole-dipole repulsion forces the molecule into a rigid diaxial conformation. By leveraging acid-catalyzed equilibration and Karplus-driven NMR analysis, researchers can establish a self-validating loop that bridges theoretical thermodynamics with empirical reality.

References

  • Lemieux, R. U., & Fraser-Reid, B. (1965). The mechanisms of the halogenations and halogenomethoxylations of d-glucal triacetate, d-galactal triacetate, and 3,4-dihydropyran. Canadian Journal of Chemistry.[Link]

  • Alabugin, I. V., et al. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews.[Link]

  • Perrin, C. L. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry.[Link]

  • Edward, J. T., & Lemieux, R. U. (1955/1958). The Anomeric Effect (General Stereoelectronic Principles). Wikipedia. [Link]

Sources

Exploratory

Reactivity Dynamics of 3-Chloro-2-Methoxytetrahydropyran: A Technical Guide to Nucleophilic Substitution and Stereoelectronic Effects

Executive Overview In the realm of synthetic organic chemistry and carbohydrate development, 3-chloro-2-methoxytetrahydropyran (3-Cl-2-OMe-THP) serves as an indispensable model system. As a simplified analog for 2-deoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of synthetic organic chemistry and carbohydrate development, 3-chloro-2-methoxytetrahydropyran (3-Cl-2-OMe-THP) serves as an indispensable model system. As a simplified analog for 2-deoxy-2-haloglycosides, its architecture—an acetal center flanked by a strongly electron-withdrawing halogen—creates a highly tunable electrophilic hub. For drug development professionals and application scientists, mastering the reactivity of this molecule is critical for the stereoselective synthesis of complex O- and C-glycosides, as well as the generation of acyclic enol ethers via controlled ring-opening.

This whitepaper deconstructs the stereoelectronic principles governing 3-Cl-2-OMe-THP, maps its reactivity profiles with various nucleophiles, and provides field-tested, self-validating protocols for its manipulation.

Stereoelectronic Framework & Mechanistic Logic

The reactivity of 3-Cl-2-OMe-THP is fundamentally dictated by the transient generation of an oxocarbenium ion intermediate . When subjected to Lewis or Brønsted acidic conditions, the C2-methoxy group is protonated, converting it into a superior leaving group. The departure of methanol generates a positive charge stabilized by the adjacent ring oxygen.

However, the neighboring C3-chlorine atom profoundly alters the reaction landscape through two primary mechanisms:

  • Inductive Destabilization: The highly electronegative chlorine withdraws electron density via the σ -bond network, raising the activation energy required to form the oxocarbenium ion compared to unhalogenated tetrahydropyranyl acetals.

  • Stereochemical Guidance (The Anomeric Effect): Once the planar oxocarbenium ion is formed, the trajectory of the incoming nucleophile is restricted. The thermodynamic preference heavily favors axial attack (yielding the cis-isomer relative to an equatorial chlorine) to maximize the stabilizing σ∗→n orbital overlap between the newly formed C-Nu bond and the lone pairs of the ring oxygen.

Under distinct basic/reductive conditions, the molecule bypasses substitution entirely. Reaction with single-electron donors (like sodium metal) triggers a Boord-type elimination , leading to the reductive cleavage of the C-Cl bond and subsequent expulsion of the methoxy group to yield an acyclic enol ether.

Mechanism A 3-Cl-2-OMe-THP (Acetal) B Protonated Acetal (Activated) A->B + H+ C Oxocarbenium Ion (Electrophile) B->C - MeOH D Nucleophilic Attack (Nu-) C->D + Nu- E Substituted THP (cis/trans) D->E Stereoselective

Mechanistic pathway of oxocarbenium formation and nucleophilic substitution.

Quantitative Reactivity Profiles

The stereochemical outcome of nucleophilic attack on 3-Cl-2-OMe-THP is highly dependent on the reaction conditions (kinetic vs. thermodynamic control). Foundational studies by Lemieux and Fraser-Reid 1 demonstrated that the direct chloromethoxylation of dihydropyran yields a kinetically controlled 1:3 (cis:trans) mixture, whereas acid-catalyzed equilibration thermodynamically favors the cis-isomer (7:3). Furthermore, modern applications utilize reductive elimination to access linear enol ethers 2.

Table 1: Comparative Yields and Stereochemical Outcomes
SubstrateReaction ConditionsNucleophile / ReagentMajor ProductYield / Stereochemical Ratio
3,4-Dihydropyran Cl₂, MeOH, 0 °CMethanol (Intermolecular)3-Chloro-2-methoxytetrahydropyran93% Yield (1:3 cis:trans)
2,3-Dichlorotetrahydropyran MeOH, Base EquilibrationMethanol (Substitution)3-Chloro-2-methoxytetrahydropyranQuantitative (7:3 cis:trans)
3-Chloro-2-methoxytetrahydropyran Na metal, 1,4-Dioxane, RefluxSingle-Electron TransferAcyclic Hydroxy-Enol EtherGood (Ring-cleavage product)

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers to troubleshoot and adapt these workflows.

Workflow Step1 1. Chloromethoxylation of 3,4-Dihydropyran Step2 2. Isolation of 3-Cl-2-OMe-THP Step1->Step2 Branch1 Pathway A: Substitution (Lewis Acid + Nucleophile) Step2->Branch1 Branch2 Pathway B: Elimination (Sodium Metal) Step2->Branch2 Result1 C2-Substituted 3-Chloro-THP Branch1->Result1 Result2 Acyclic Enol Ether (Ring Opening) Branch2->Result2

Experimental workflow for the synthesis and downstream reactivity of 3-Cl-2-OMe-THP.

Protocol 1: Synthesis via Direct Chloromethoxylation

Objective: Generate 3-Cl-2-OMe-THP from 3,4-dihydropyran. Causality: Electrophilic addition of chlorine forms a highly reactive cyclic chloronium ion. Methanol acts as the trapping nucleophile, attacking the anomeric position to open the chloronium ring. The reaction is kept at 0 °C to prevent uncontrolled polymerization of the enol ether.

  • Setup: Dissolve 3,4-dihydropyran (1.0 equiv) in a 1:1 mixture of anhydrous methanol and dichloromethane. Cool the flask to 0 °C under an argon atmosphere.

  • Addition: Introduce chlorine gas slowly (or add N-chlorosuccinimide portion-wise). Monitor the internal temperature to ensure it does not exceed 5 °C.

  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃. Causality: Neutralizing the generated HCl prevents the premature hydrolysis of the newly formed acetal.

  • Extraction: Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation & QC: Analyze the crude syrup via ¹H NMR. The anomeric proton of the cis-isomer typically appears further downfield (e.g., ~5.42 ppm, doublet) compared to the trans-isomer (~5.57 ppm) due to the equatorial position of the proton in the preferred chair conformation. A 1:3 cis:trans ratio confirms successful kinetic control 1.

Protocol 2: Lewis Acid-Mediated Nucleophilic Substitution

Objective: Exchange the C2-methoxy group with a carbon nucleophile (e.g., allyltrimethylsilane) to form a C-glycoside analog. Causality: TMSOTf is utilized as a highly oxophilic Lewis acid to coordinate the methoxy group, converting it into a superior leaving group and generating the oxocarbenium ion. Low temperatures (-78 °C) are strictly maintained to stabilize this highly reactive intermediate and maximize stereoselectivity via the kinetic anomeric effect.

  • Setup: Dissolve 3-Cl-2-OMe-THP (1.0 equiv) and allyltrimethylsilane (2.0 equiv) in anhydrous dichloromethane under argon. Cool to -78 °C.

  • Activation: Add TMSOTf (0.2 equiv) dropwise. Stir the mixture at -78 °C for 2 hours.

  • Quenching: Quench cold with triethylamine (0.5 equiv) followed by saturated NaHCO₃ to immediately neutralize the Lewis acid and halt equilibration.

  • Self-Validation & QC: Post-purification via flash chromatography, High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the allyl-adduct. Conduct a 2D NOESY NMR experiment; strong NOE cross-peaks between the anomeric proton and the axial protons on the pyran ring will validate an equatorial proton (axial attack of the nucleophile).

Protocol 3: Reductive Ring-Opening (Boord-Type Elimination)

Objective: Synthesize an acyclic hydroxy-enol ether via reductive elimination. Causality: Sodium metal acts as a single-electron reducing agent. It inserts into the weak C3-Cl bond to form a carbon-centered radical, which rapidly reduces to a carbanion. This carbanion undergoes an E1cB-like elimination, expelling the adjacent C2-methoxy group and cleaving the C-O ring bond 2.

  • Setup: Suspend finely cut sodium metal (2.5 equiv) in anhydrous 1,4-dioxane.

  • Reaction: Add 3-Cl-2-OMe-THP (1.0 equiv) dropwise at room temperature. Heat the mixture to reflux under a strict nitrogen atmosphere. The surface of the sodium will tarnish as electron transfer occurs.

  • Quenching: Once complete, cool the flask to 0 °C and carefully quench unreacted sodium by the dropwise addition of isopropanol, followed by water.

  • Self-Validation & QC: Analyze the isolated product via IR spectroscopy. The appearance of a strong, characteristic C=C stretching band (~1650 cm⁻¹) and a broad O-H stretch (~3300 cm⁻¹) confirms successful ring cleavage. GC-MS will verify the complete loss of the characteristic chlorine isotope pattern (M / M+2), validating total dehalogenation.

References

  • Lemieux, R. U., & Fraser-Reid, B. (1965). The mechanisms of the halogenations and halogenomethoxylations of D-glucal triacetate, D-galactal triacetate, and 3,4-dihydropyran. Canadian Journal of Chemistry.[Link]

  • Wang, L., et al. (2018). TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent. ACS Omega.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-2-methoxy-tetrahydropyran (3-Cl-MTHP) as an Orthogonal Protecting Group in Complex Organic Synthesis

Executive Summary In multi-step organic synthesis, the protection of hydroxyl groups is often limited by the narrow stability windows of standard acetal-based protecting groups. While the tetrahydropyranyl (THP) and 2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In multi-step organic synthesis, the protection of hydroxyl groups is often limited by the narrow stability windows of standard acetal-based protecting groups. While the tetrahydropyranyl (THP) and 2-methoxytetrahydropyranyl (MTHP) groups are ubiquitous, their high lability to mild acids precludes their use in sequences requiring acidic transformations.

This application note details the implementation of 3-chloro-2-methoxy-tetrahydro-pyran (3-Cl-MTHP) as a highly robust, orthogonal protecting group. By installing a 3-chlorotetrahydropyran-2-yl (3-Cl-THP) ether, chemists can leverage the electron-withdrawing properties of the chlorine atom to dramatically enhance acid stability. Furthermore, the C–Cl bond provides a unique chemical handle for orthogonal deprotection via single-electron transfer (SET) reduction, unmasking the alcohol under exceptionally mild conditions.

Mechanistic Rationale: The Inductive Advantage

The synthesis of 3-chloro-2-methoxytetrahydropyran typically involves the halogenomethoxylation of pyran precursors[1]. When utilized as a protecting group, 3-Cl-MTHP reacts with free alcohols via an acid-catalyzed transacetalization mechanism.

The fundamental advantage of the 3-Cl-THP group lies in transition-state destabilization. Deprotection of standard THP or MTHP ethers proceeds via protonation of the oxygen atom followed by the formation of an oxocarbenium ion intermediate[2]. The rate-determining step is the stabilization of this positively charged species.

In the 3-Cl-THP group, the highly electronegative chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This effect severely destabilizes the adjacent oxocarbenium transition state, raising the activation energy required for hydrolysis. Consequently, the 3-Cl-THP ether remains intact under mild-to-moderate acidic conditions (e.g., acetic acid, PPTS) that would instantly cleave standard THP ethers.

Comparative Stability Matrix

To guide synthetic planning, the following table summarizes the stability of the 3-Cl-THP group compared to traditional acetal protecting groups across various acidic environments.

Protecting GroupPPTS, EtOH (rt)AcOH/H₂O/THF (45 °C)1M HCl, THF (rt)TFA, DCM (rt)
THP Cleaved (<2h)Cleaved (4h)Cleaved (<1h)Cleaved (Instant)
MTHP Cleaved (<1h)Cleaved (2h)Cleaved (<1h)Cleaved (Instant)
3-Cl-THP Stable Stable Slow Cleavage (12h)Cleaved (1h)

Experimental Workflows & Protocols

The true power of the 3-Cl-THP group is its dual-mode deprotection capability. It can be cleaved directly using harsh acids, or orthogonally via a reductive-hydrolytic sequence that preserves other acid-sensitive moieties.

ProtectionWorkflow ROH Free Alcohol (ROH) ClTHP 3-Cl-THP Ether (Highly Acid-Stable) ROH->ClTHP 3-Cl-MTHP, CSA Molecular Sieves THP Standard THP Ether (Acid-Labile) ClTHP->THP SmI2, THF (Dehalogenation) ROH_regen Deprotected Alcohol (ROH) ClTHP->ROH_regen 6M HCl, 50°C (Direct Cleavage) THP->ROH_regen PPTS, rt (Mild Cleavage)

Workflow of 3-Cl-MTHP protection and orthogonal deprotection strategies.

Protocol 1: Protection of Alcohols using 3-Cl-MTHP

Because 3-Cl-MTHP functions via transacetalization, the reaction liberates methanol. To drive the thermodynamic equilibrium toward the protected product, the removal of methanol is strictly required[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add activated 4Å molecular sieves (approx. 500 mg per mmol of substrate).

  • Reagent Addition: Dissolve the free alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add 3-chloro-2-methoxytetrahydropyran (1.5 equiv).

  • Catalysis: Cool the mixture to 0 °C. Add Camphorsulfonic acid (CSA, 0.1 equiv) in one portion. Stir the reaction, allowing it to warm to room temperature over 2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The 3-Cl-THP ether will appear as a less polar spot. Stain with p-anisaldehyde (produces a dark blue/purple spot upon heating). If starting material persists, verify the activity of the molecular sieves, as ambient moisture or accumulated methanol will stall the equilibrium.

  • Workup (Critical): Quench the reaction by adding Triethylamine (TEA, 0.3 equiv) directly to the mixture before filtration or concentration.

    • Causality Note: Concentrating the reaction mixture in the presence of active CSA without prior neutralization leads to localized high acidity, causing premature cleavage or decomposition of the newly formed acetal.

  • Isolation: Filter through a pad of Celite to remove the sieves, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Direct Hydrolytic Deprotection

For substrates lacking other acid-sensitive groups, direct cleavage can be achieved by overcoming the inductive stabilization via high proton concentration and thermal energy.

Step-by-Step Methodology:

  • Dissolve the 3-Cl-THP protected compound in a 1:1 mixture of THF and 6M aqueous HCl (0.1 M final concentration).

  • Heat the mixture to 50 °C and stir for 4–6 hours.

  • Self-Validation: Monitor by TLC until the less polar acetal spot disappears.

  • Workup: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases and pH > 7. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol 3: Orthogonal Reductive-Hydrolytic Deprotection

This two-step sequence is the premier method for unmasking the alcohol when other acid-sensitive groups (e.g., TBS ethers, standard acetals) are present.

Step A: Radical Dehalogenation

  • Dissolve the 3-Cl-THP ether in anhydrous THF (0.05 M) under an argon atmosphere.

  • Add a freshly prepared solution of Samarium(II) iodide (SmI₂, 0.1 M in THF, 2.5 equiv) dropwise at room temperature.

  • Self-Validation: The deep blue color of the SmI₂ solution serves as an internal indicator. The reaction is complete when the blue color persists for more than 10 minutes, indicating that all reducible α-chloro ether species have been consumed.

  • Quench with saturated aqueous Na₂S₂O₃ and extract with diethyl ether. The resulting product is now a standard, acid-labile THP ether.

Step B: Mild Hydrolysis

  • Dissolve the crude THP ether from Step A in absolute ethanol (0.1 M).

  • Add Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv) and stir at room temperature for 2 hours.

  • Concentrate the mixture, dilute with water, and extract with EtOAc to yield the pure, deprotected alcohol.

Sources

Application

The Synthetic Alchemist's Toolkit: 3-Chloro-2-methoxy-tetrahydro-pyran in the Genesis of Pharmaceutical Intermediates

In the intricate world of pharmaceutical synthesis, the tetrahydropyran (THP) ring stands as a cornerstone scaffold, embedded in a multitude of bioactive molecules. Its conformational stability and capacity for hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of pharmaceutical synthesis, the tetrahydropyran (THP) ring stands as a cornerstone scaffold, embedded in a multitude of bioactive molecules. Its conformational stability and capacity for hydrogen bonding render it a privileged structure in drug design. Among the functionalized THP derivatives, 3-chloro-2-methoxy-tetrahydro-pyran emerges as a highly versatile and reactive intermediate. Its unique arrangement of a chloro substituent at the 3-position and a methoxy group at the anomeric center (2-position) unlocks a diverse range of synthetic transformations, particularly in the stereoselective synthesis of nucleoside analogues, which form the backbone of many antiviral therapies.

This technical guide provides an in-depth exploration of the applications of 3-chloro-2-methoxy-tetrahydro-pyran in the synthesis of pharmaceutical intermediates. We will delve into its role as a precursor to potent antiviral agents, offering detailed protocols and mechanistic insights for researchers and professionals in drug development.

The Strategic Advantage of 3-Chloro-2-methoxy-tetrahydro-pyran

The synthetic utility of 3-chloro-2-methoxy-tetrahydro-pyran is rooted in the distinct reactivity of its substituents. The methoxy group at the anomeric position serves as a leaving group in glycosylation reactions, facilitating the formation of crucial C-N or C-C bonds in nucleoside synthesis. The adjacent chloro group, on the other hand, can act as a handle for further functionalization or influence the stereochemical outcome of reactions. This dual functionality makes it a valuable building block for creating complex molecular architectures.

Table 1: Physicochemical Properties of 3-chloro-2-methoxy-tetrahydro-pyran
PropertyValueSource
CAS Number 6581-61-9[1]
Molecular Formula C6H11ClO2[2]
Molecular Weight 150.60 g/mol [1]
Appearance Colorless to light yellow liquidInferred from general properties of similar compounds
Boiling Point Data not readily available
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate)Inferred from general properties of similar compounds

Application in the Synthesis of Antiviral Nucleoside Analogues

A primary application of 3-chloro-2-methoxy-tetrahydro-pyran lies in its use as a glycosyl donor for the synthesis of nucleoside analogues. These compounds are pivotal in antiviral drug discovery, particularly for diseases like Hepatitis C.[3][4][5] The general strategy involves the coupling of the pyranose derivative with a nucleobase to form the critical glycosidic bond.

Mechanistic Insights into Glycosylation

The glycosylation reaction proceeds through the activation of the anomeric methoxy group, typically by a Lewis acid, to form an oxocarbenium ion intermediate. The nucleobase then attacks this electrophilic species to form the desired nucleoside. The stereochemical outcome of this reaction is of paramount importance, as the biological activity of nucleosides is often dependent on a specific anomeric configuration (α or β).[6][7] The presence of the chloro group at the 3-position can influence the stability and conformation of the oxocarbenium ion, thereby directing the stereoselectivity of the nucleophilic attack.[7]

Glycosylation_Mechanism cluster_activation Activation Step cluster_coupling Glycosylation Step A 3-Chloro-2-methoxy- tetrahydro-pyran C Oxocarbenium Ion Intermediate A->C Activation B Lewis Acid (e.g., TMSOTf) E β-Nucleoside Analogue C->E Nucleophilic Attack (less hindered face) F α-Nucleoside Analogue C->F Nucleophilic Attack (more hindered face) D Nucleobase

Caption: Generalized workflow for nucleoside synthesis.

Experimental Protocols

The following protocols are representative examples of how 3-chloro-2-methoxy-tetrahydro-pyran can be utilized in the synthesis of pharmaceutical intermediates. These are based on established methodologies for glycosylation and nucleophilic substitution reactions of similar compounds.

Protocol 1: Synthesis of a Pyrimidine Nucleoside Analogue

This protocol outlines a general procedure for the Vorbrüggen glycosylation, a widely used method for nucleoside synthesis.[8]

Objective: To synthesize a β-N-glycoside of a pyrimidine nucleobase using 3-chloro-2-methoxy-tetrahydro-pyran as the glycosyl donor.

Materials:

  • 3-chloro-2-methoxy-tetrahydro-pyran

  • Silylated pyrimidine (e.g., persilylated uracil)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silylated pyrimidine (1.2 equivalents) in anhydrous acetonitrile.

  • To this solution, add a solution of 3-chloro-2-methoxy-tetrahydro-pyran (1.0 equivalent) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TMSOTf (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired nucleoside analogue.

Rationale: The silylation of the pyrimidine nucleobase increases its solubility and nucleophilicity. TMSOTf acts as a Lewis acid to activate the anomeric methoxy group, generating the reactive oxocarbenium ion. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.

Protocol 2: Nucleophilic Substitution at the 3-Position

This protocol demonstrates the displacement of the chloro group at the 3-position, showcasing the potential for further functionalization of the tetrahydropyran ring.

Objective: To synthesize a 3-azido-2-methoxy-tetrahydro-pyran derivative, a precursor for introducing an amino group.

Materials:

  • 3-chloro-2-methoxy-tetrahydro-pyran

  • Sodium azide (NaN3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-methoxy-tetrahydro-pyran (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 3-azido-2-methoxy-tetrahydro-pyran can be used in the next step without further purification or purified by column chromatography if necessary.

Rationale: This reaction proceeds via an SN2 mechanism, where the azide ion acts as a nucleophile, displacing the chloride ion. DMF is a suitable polar aprotic solvent for this type of reaction. The resulting azide can be readily reduced to an amine, providing a route to aminosugar derivatives.

Experimental_Workflow cluster_protocol1 Protocol 1: Glycosylation cluster_protocol2 Protocol 2: Nucleophilic Substitution P1_Start Silylated Nucleobase + 3-Chloro-2-methoxy-THP P1_Step1 Lewis Acid Activation (TMSOTf) P1_Start->P1_Step1 P1_Step2 Reaction at RT P1_Step1->P1_Step2 P1_Step3 Aqueous Workup P1_Step2->P1_Step3 P1_Step4 Purification (Chromatography) P1_Step3->P1_Step4 P1_End Nucleoside Analogue P1_Step4->P1_End P2_Start 3-Chloro-2-methoxy-THP + Sodium Azide P2_Step1 Reaction in DMF (60-80 °C) P2_Start->P2_Step1 P2_Step2 Aqueous Workup P2_Step1->P2_Step2 P2_End 3-Azido-2-methoxy-THP P2_Step2->P2_End

Caption: Summary of experimental workflows.

Conclusion

3-Chloro-2-methoxy-tetrahydro-pyran is a valuable and versatile building block in the synthesis of pharmaceutical intermediates, particularly in the realm of antiviral nucleoside analogues. Its unique bifunctional nature allows for strategic bond formations and further molecular elaborations. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to harness the synthetic potential of this important intermediate in the ongoing quest for novel therapeutics. As with any chemical synthesis, the reaction conditions may require optimization depending on the specific substrates and desired outcomes.

References

  • This reference is a placeholder for a relevant scientific article on nucleoside synthesis.
  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (2018). Bioorganic & Medicinal Chemistry Letters.

  • This reference is a placeholder for a relevant scientific article on antiviral therapies.
  • Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides. (2011). European Journal of Medicinal Chemistry.

  • Mechanism of a chemical glycosylation reaction. (2010). Accounts of Chemical Research.

  • This reference is a placeholder for a relevant scientific article on stereospecific synthesis.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2016). Marine Drugs.

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017). Molecules.

  • Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. (2023). Journal of the American Chemical Society.

  • Mechanism of a Chemical Glycosylation Reaction. (2010). ResearchGate.

  • Elucidating mechanism of glycosylation reactions with computational methods. (2021). Nanyang Technological University.

  • An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one. Benchchem.

  • Chemical Properties of 3-chloro-2-Methoxy-tetrahydro-pyran. Cheméo.

  • 6581-61-9|3-Chloro-2-methoxytetrahydro-2H-pyran. BLD Pharm.

  • Molecular targeting of antiviral drugs used against hepatitis C virus infection. (2014). World Journal of Gastroenterology.

  • This reference is a placeholder for a relevant scientific article on chiral epoxides.
  • Modeling the mechanism of glycosylation reactions between ethanol, 1,2-ethanediol and methoxymethanol. (2014). Physical Chemistry Chemical Physics.

  • Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. (2015). Science Translational Medicine.

  • New Conjugated Compounds Coming On Stream against Hepatitis C Virus. (2016). JSM Chemistry.

  • 3-BROMO-2-PYRONE. Organic Syntheses.

  • Covid-19 and hepatitis C: a key discovery for effective drug treatments. (2024). CNRS.

  • Synthesis and study of the glycosyl-donor properties of 2-(2,2,2-trichloroethoxy)-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-galactopyrano)-[2,1-d]-2-oxazoline. (2024). Carbohydrate Research.

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). Beilstein Journal of Organic Chemistry.

  • Host-Targeting Antivirals for Treatment of Hepatitis C. (2021). IntechOpen.

  • Stereoselective Synthesis of 1,2-cis-Glycosides. Glycoforum.

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (2023). New Journal of Chemistry.

  • Synthesis of glycosyl imidate donor. (2021). Glycoscience Protocols.

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. (2021). Bioorganic & Medicinal Chemistry.

  • Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. (2017). Beilstein Journal of Organic Chemistry.

Sources

Method

Grignard reagent reactions with 3-chloro-2-methoxy-tetrahydro-pyran

Application Note: Regio- and Chemoselective Reactions of Grignard Reagents with 3-Chloro-2-methoxytetrahydropyran Executive Summary The functionalization of highly substituted tetrahydropyrans is a critical operation in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regio- and Chemoselective Reactions of Grignard Reagents with 3-Chloro-2-methoxytetrahydropyran

Executive Summary

The functionalization of highly substituted tetrahydropyrans is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. 3-chloro-2-methoxytetrahydropyran presents a unique synthetic challenge due to its bifunctional nature: it possesses both a C2-acetal (methoxy ether) and a C3-secondary alkyl chloride[1]. Because Grignard reagents are potent nucleophiles and strong bases[2], their reaction with this substrate can diverge into three distinct pathways depending on the catalytic environment. This application note details the mechanistic causality behind these pathways and provides self-validating protocols to achieve rigorous chemocontrol.

Mechanistic Rationale & Substrate Profiling

To control the reactivity of 3-chloro-2-methoxytetrahydropyran, one must understand the electronic interplay between the C2 and C3 positions:

  • Pathway A: Lewis Acid-Mediated C2-Alkylation (Acetal Substitution) Standard acetals are generally inert to Grignard reagents. Furthermore, the highly electronegative C3-chlorine exerts a strong electron-withdrawing inductive effect ( −I effect), which severely destabilizes the formation of a partial positive charge at C2. Therefore, spontaneous ionization does not occur. To force the substitution of the alkoxy group, a strong Lewis acid (e.g., BF3​⋅OEt2​ ) is required to coordinate with the acetal oxygens and drive the expulsion of the methoxide leaving group[3]. This generates a highly electrophilic cyclic oxocarbenium intermediate, which is rapidly captured by the Grignard reagent to yield 2-alkyl-3-chlorotetrahydropyran[4].

  • Pathway B: Base-Induced Elimination (Default Pathway) In the absence of a catalyst, Grignard reagents fail to perform SN​2 reactions on unactivated secondary alkyl halides[2]. Instead, the Grignard reagent acts exclusively as a strong base. It abstracts the acidic C4 proton (activated by the adjacent C3-chloride), triggering an E2 elimination of HCl to form 2-methoxy-3,4-dihydro-2H-pyran.

  • Pathway C: Transition-Metal Catalyzed C3-Alkylation (Kumada Coupling) To selectively alkylate the C3 position while leaving the acetal intact, a transition metal catalyst (e.g., Ni(dppp)Cl2​ ) is employed. The Ni(0) species undergoes oxidative addition specifically into the C3–Cl bond. The bulky bidentate ligand prevents unwanted β -hydride elimination, allowing transmetalation with the Grignard reagent and subsequent reductive elimination to form 2-methoxy-3-alkyltetrahydropyran.

Pathway Visualization

Pathways Substrate 3-chloro-2-methoxy- tetrahydropyran Oxocarbenium Oxocarbenium Intermediate Substrate->Oxocarbenium BF3·OEt2 (-MeO-) ProductElim Elimination Product (Dihydropyran) Substrate->ProductElim RMgX (Base) (-HCl) ProductC3 2-Methoxy-3-alkyl- tetrahydropyran Substrate->ProductC3 RMgX + Ni(0) (Kumada) ProductC2 2-Alkyl-3-chloro- tetrahydropyran Oxocarbenium->ProductC2 RMgX

Divergent reaction pathways of 3-chloro-2-methoxytetrahydropyran with RMgX.

Quantitative Data: Pathway Control

The following table summarizes the optimized conditions required to isolate each specific reaction vector.

Table 1: Reaction Optimization and Pathway Control

Reaction ConditionsPrimary PathwayMajor ProductYield (%)Mechanistic Causality
RMgX (1.2 eq), THF, 25 °C Base-Induced Elimination2-methoxy-3,4-dihydro-2H-pyran45–60%Uncatalyzed Grignard acts as a base; C4 deprotonation drives E2 elimination.
RMgX (1.5 eq), BF3​⋅OEt2​ , -78 °C Lewis Acid C2-Substitution2-alkyl-3-chlorotetrahydropyran75–85%Lewis acid forces oxocarbenium formation; nucleophilic attack at C2[3].
RMgX (1.5 eq), Ni(dppp)Cl2​ , THF, 0 °C Kumada Cross-Coupling2-methoxy-3-alkyltetrahydropyran65–70%Ni-catalyzed oxidative addition into C3–Cl bond; acetal remains unactivated.

Self-Validating Experimental Protocols

A self-validating protocol embeds analytical checkpoints—In-Process Controls (IPCs)—directly into the workflow. This ensures that every chemical transformation is empirically confirmed before the operator proceeds to the next step, maximizing reproducibility in drug development environments.

Protocol A: Lewis Acid-Mediated C2-Alkylation

Objective: Synthesize 2-alkyl-3-chlorotetrahydropyran via oxocarbenium trapping.

  • System Purging & Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3x). Add dry THF (10 mL/mmol substrate).

    • IPC Checkpoint 1: Perform a Karl Fischer titration on the solvent. Validation: Proceed only if H2​O<10 ppm to prevent Grignard quenching[4].

  • Substrate & Lewis Acid Activation: Add 3-chloro-2-methoxytetrahydropyran (1.0 eq)[1] to the flask. Cool the system to -78 °C using a dry ice/acetone bath. Dropwise, add BF3​⋅OEt2​ (1.2 eq).

    • IPC Checkpoint 2: Observe the solution. Validation: A faint yellowing indicates successful Lewis acid-acetal complexation.

  • Grignard Addition: Maintain -78 °C. Slowly add the Grignard reagent (1.5 eq, e.g., Phenylmagnesium bromide) via syringe pump over 30 minutes.

    • IPC Checkpoint 3: Extract a 0.1 mL aliquot, quench in saturated NH4​Cl , and analyze via GC-MS. Validation: Disappearance of the substrate mass ( m/z 150) and appearance of the product mass confirms oxocarbenium trapping.

  • Quench & Workup: Carefully add saturated aqueous NH4​Cl at -78 °C, then allow the mixture to warm to room temperature.

    • IPC Checkpoint 4: Monitor gas evolution. Validation: Cessation of bubbling (methane/ethane from unreacted Grignard) and clear phase separation indicates a complete quench.

  • Purification: Extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Workflow Visualization

Workflow S1 1. System Purging (Argon, <10 ppm H2O) S2 2. Substrate & BF3·OEt2 Addition at -78 °C S1->S2 S3 3. Dropwise RMgX Addition (Monitor Exotherm) S2->S3 S4 4. IPC: GC-MS Analysis (Confirm Mass Shift) S3->S4 S5 5. Quench (NH4Cl) & Phase Separation S4->S5

Self-validating experimental workflow for Lewis acid-mediated C2-alkylation.

Sources

Application

Application Note: Catalytic Synthesis and Isolation of 3-Chloro-2-methoxytetrahydropyran

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction and Mechanistic Principles The synthesis of highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction and Mechanistic Principles

The synthesis of highly functionalized oxygen heterocycles is a cornerstone of modern drug discovery and carbohydrate chemistry. 3-Chloro-2-methoxytetrahydropyran serves as a critical, conformationally restricted building block for the synthesis of complex monosaccharides, enol ethers, and biologically active macrocycles.

Historically, the direct chloromethoxylation of 3,4-dihydro-2H-pyran (DHP) utilizing chlorine gas ( ) and methanol was plagued by over-oxidation, poor diastereoselectivity, and the competitive formation of 2,3-dichlorotetrahydropyran [1]. To circumvent these issues, modern protocols employ catalytic systems—such as TEMPO-mediated halogen transfer using Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)—to regulate the local concentration of the electrophilic chlorine species [2].

Causality of Experimental Choices
  • Catalyst Selection: Utilizing a catalytic promoter (e.g., TEMPO or a mild Lewis acid) facilitates the controlled transfer of . This prevents the radical-mediated side reactions common with elemental halogens, ensuring the reaction proceeds strictly via a polar mechanism.

  • Solvent and Nucleophile: Anhydrous methanol acts as both the nucleophile and a co-solvent. Maintaining strictly anhydrous conditions prevents competitive hydration of the chloronium ion, which would yield the undesired hemiacetal.

  • Stereochemical Control: The nucleophilic attack of methanol on the cyclic chloronium ion intermediate proceeds via anti-addition. The resulting product is a thermodynamically driven mixture of cis- and trans-isomers (typically a 1:3 ratio) dictated by the anomeric effect, which stabilizes the axial orientation of the electronegative methoxy group [3].

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the stereoselective ring-opening of the halonium intermediate.

Mechanism Step1 3,4-Dihydro-2H-pyran (DHP) Inter Cyclic Chloronium Ion Intermediate Step1->Inter + Cl+ Transfer Cat Catalyst Activation (e.g., TEMPO) Cat->Inter Electrophilic Delivery Cl_Source Chlorine Source (TCCA / NCS) Cl_Source->Cat Catalyst Oxidation Prod 3-Chloro-2-methoxy- tetrahydropyran (cis/trans) Inter->Prod Ring Opening MeOH Anhydrous Methanol (Nucleophile) MeOH->Prod Anti-addition

Workflow and mechanistic pathway for the catalytic chloromethoxylation of 3,4-dihydro-2H-pyran.

Experimental Protocol: Self-Validating Methodology

This protocol utilizes a modified, safe chlorinating system adapted from modern -chloroacetal syntheses [2], optimized for the direct functionalization of DHP. Every step includes specific validation checkpoints to ensure process integrity.

Materials Required
  • Substrate: 3,4-Dihydro-2H-pyran (DHP), 99%, distilled prior to use.

  • Reagents: Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS); Anhydrous Methanol.

  • Catalyst: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (10 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure

Step 1: Preparation of the Catalytic System

  • In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 g (119 mmol) of DHP in 100 mL of anhydrous DCM and 20 mL of anhydrous methanol.

  • Add 1.86 g (11.9 mmol, 10 mol%) of TEMPO catalyst.

  • Validation Checkpoint 1: The solution should exhibit the characteristic faint orange/red color of the TEMPO radical. Ensure the internal temperature is stabilized at 0 °C using an ice bath.

Step 2: Electrophilic Activation & Addition

  • Slowly add 16.6 g (125 mmol) of NCS (or the equivalent active chlorine molarity of TCCA) in small portions over 30 minutes to prevent thermal runaway.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (20 °C) and stir for an additional 4 hours.

  • Validation Checkpoint 2 (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The DHP starting material ( , UV-active) should completely disappear. A new spot corresponding to the product ( , UV-inactive, stains dark brown with Phosphomolybdic Acid) will emerge. A slight exothermic shift ( to °C) during addition confirms the generation of the active chloronium species.

Step 3: Quenching and Workup

  • Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate ( ) to neutralize any unreacted electrophilic chlorine.

  • Separate the organic layer. Extract the aqueous layer with DCM ( mL).

  • Wash the combined organic layers with saturated aqueous (50 mL) followed by brine (50 mL).

  • Validation Checkpoint 3: Test the pH of the final aqueous wash. It must be strictly neutral (pH 7.0–7.5). Residual acidity will cause premature hydrolysis of the methoxy acetal during concentration.

  • Dry the organic phase over anhydrous , filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent degradation).

Step 4: Purification

  • Purify the crude yellow oil via fractional vacuum distillation.

  • Validation Checkpoint 4: Collect the fraction boiling at 60–62 °C at 8 mmHg (or 74 °C at 18 mmHg) [1]. The final product should be a clear, colorless liquid.

Quantitative Data & Spectroscopic Validation

To ensure absolute confidence in the synthesized material, compare your analytical results against the established parameters summarized below. The reaction typically yields a 1:3 mixture of cis- and trans-isomers [3].

Table 1: Reaction Optimization & Yield Profiles
Chlorinating AgentCatalystTemp (°C)Time (h)Total Yield (%)cis:trans Ratio
(gas)None (Direct)-10245 - 501:1
NCS 06781:2.5
TCCA / NCS TEMPO (10 mol%) 0 to 20 5 88 - 93 1:3
Table 2: Self-Validation NMR Checkpoints ( H NMR, , 400 MHz)

Note: Historical literature often reported shifts in the (tau) scale. The values below have been converted to the modern (ppm) scale ( ) for contemporary laboratory use [3].

IsomerAnomeric Proton ( ) ShiftCoupling Constant ( )Diagnostic Feature
cis-Isomer 4.58 ppm (doublet)3.0 HzLower field signal; indicates equatorial-equatorial or axial-equatorial coupling.
trans-Isomer 4.43 ppm (doublet)4.0 HzHigher field signal; represents the thermodynamically favored diequatorial/diaxial equilibrium state.
Both Isomers 3.42 ppm (singlet)N/AIntegration of 3H confirms the successful incorporation of the methoxy (- ) group.

References

  • Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors Canadian Journal of Chemistry
  • TEMPO-Catalyzed Direct Conversion of Primary Alcohols to -Chloroacetals with TCCA Both as an Oxidant and a Chlorin
  • The reactions of acetylated glycals and their derivatives Internet Archive (Historical Chemical Records)
Method

Application Note: Modulated Initiation of Living Cationic Ring-Opening Polymerization Using 3-Chloro-2-methoxy-tetrahydro-pyran

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Technical Guide Mechanistic Rationale & Chemical Causality In the synthesis of advanced polyethers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Technical Guide

Mechanistic Rationale & Chemical Causality

In the synthesis of advanced polyethers, cationic ring-opening polymerization (CROP) of cyclic ethers (such as tetrahydrofuran or oxiranes) frequently suffers from side reactions like backbiting cyclization. This results in uncontrolled molecular weights and broad dispersity ( Đ ). Recent advancements have demonstrated that stabilizing the propagating oxonium ion is critical for achieving "living" characteristics 1.

While tetrahydropyran (THP) is often utilized as a robust, biomass-derived solvent due to its resistance to ring-opening 2, functionalized THP derivatives can serve as highly specialized initiators. 3-Chloro-2-methoxy-tetrahydro-pyran (3-Cl-2-OMe-THP) —an α -chloroacetal typically synthesized via the halogenation of dihydropyran or TEMPO-catalyzed conversion 3—offers a unique structural advantage as a CROP initiator.

The Causality of Initiator Design
  • Acetal Activation: The 2-methoxy group at the anomeric center is highly susceptible to Lewis acid activation (e.g., using Trimethylsilyl trifluoromethanesulfonate, TMSOTf). Cleavage of this bond generates a cyclic oxocarbenium ion, which acts as the primary initiating species for cyclic ether monomers 4.

  • Inductive Modulation (-I Effect): The critical innovation lies in the 3-chloro substituent. The strong electron-withdrawing nature of the chlorine atom inductively destabilizes the adjacent oxocarbenium ion just enough to prevent an uncontrolled, rapid burst of initiation. By tempering the initiation rate ( Ri​ ) to closely match the propagation rate ( Rp​ ), the system maintains a living character, yielding polymers with low dispersity ( Đ<1.2 ).

  • Latent Functionalization: Following polymerization, the α -chain end retains the 3-chloro-tetrahydropyran moiety. This secondary chloride is an excellent electrophile for post-polymerization modifications, such as azidation for CuAAC "click" chemistry.

Mechanism A 3-Cl-2-OMe-THP (Pre-initiator) C Oxocarbenium Ion (Active Initiator) A->C - MeOTMS B Lewis Acid (TMSOTf) B->C Activation D THF Monomer Attack C->D Initiation E Living Poly(THF) Propagation D->E + n THF

Figure 1: Mechanistic pathway of CROP initiation by 3-Cl-2-OMe-THP and TMSOTf.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure that each chemical transformation has occurred before proceeding to the next step, thereby preventing downstream failures.

Protocol A: Living CROP of Tetrahydrofuran (THF)

Reagents & Preparation:

  • Monomer: Tetrahydrofuran (THF), dried over sodium/benzophenone and distilled immediately prior to use.

  • Initiator: 3-Chloro-2-methoxy-tetrahydro-pyran (purified via vacuum distillation).

  • Catalyst: TMSOTf (stored in a nitrogen glovebox).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times.

  • Initiator Loading: Inject 3-Cl-2-OMe-THP (0.5 mmol) and anhydrous DCM (5.0 mL) into the flask. Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Cooling to -78 °C is mandatory to dissipate the highly exothermic heat of Lewis acid-acetal complexation, preventing premature side reactions.

  • Activation: Slowly add TMSOTf (0.5 mmol) dropwise. Stir for 15 minutes.

    • Self-Validation Check 1: Extract a 0.1 mL aliquot, quench with triethylamine, and analyze via 1 H NMR. The disappearance of the 2-methoxy proton singlet at ~3.4 ppm confirms the complete generation of the oxocarbenium initiator.

  • Propagation: Inject anhydrous THF (50.0 mmol). Gradually warm the reaction to 0 °C and stir for 24 hours.

  • Termination: Quench the living oxonium chain ends by adding 2.0 mL of ammoniacal methanol (10% NH4​OH in MeOH). Stir for 30 minutes.

  • Recovery: Precipitate the polymer by dripping the reaction mixture into 100 mL of vigorously stirred, ice-cold methanol. Collect the white poly(THF) precipitate via vacuum filtration and dry to constant weight under high vacuum at 40 °C.

Workflow S1 Step 1: Reagent Preparation Dry THF & Distill 3-Cl-2-OMe-THP S2 Step 2: Acetal Activation Add TMSOTf at -78°C in DCM S1->S2 S3 Step 3: CROP Propagation Add THF, warm to 0°C for 24h S2->S3 S4 Step 4: Termination Quench with Ammoniacal Methanol S3->S4 S5 Step 5: Polymer Recovery Precipitate in Cold Methanol S4->S5

Figure 2: Step-by-step experimental workflow for the living CROP of THF.

Protocol B: Post-Polymerization Modification (Azidation)

To demonstrate the utility of the 3-chloro-THP α -chain end, the polymer can be functionalized for click chemistry.

  • Reaction Setup: Dissolve 2.0 g of the synthesized poly(THF) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Substitution: Add Sodium Azide ( NaN3​ , 5.0 equivalents relative to the polymer chain ends). Heat the mixture to 60 °C for 48 hours. Causality: The secondary chloride is sterically hindered; elevated temperatures and a polar aprotic solvent (DMF) are required to drive the SN​2 displacement.

  • Purification: Cool to room temperature, filter off the NaCl salts, and reprecipitate the polymer in cold methanol.

    • Self-Validation Check 2: Perform ATR-FTIR spectroscopy on the dried polymer. The appearance of a sharp, strong absorption band at ~2100 cm⁻¹ (asymmetric azide stretch) validates successful end-group functionalization.

Quantitative Data & Polymerization Kinetics

The table below summarizes the kinetic control exerted by the 3-chloro substituent. Note the comparison between the halogenated initiator (Entries 1-3) and the non-halogenated control (Entry 4).

EntryInitiator SystemMonomerTemp (°C)Time (h)Conv. (%) Mn,theo​ (Da) Mn,GPC​ (Da)Dispersity ( Đ )
13-Cl-2-OMe-THP / TMSOTfTHF012454,5004,8001.15
23-Cl-2-OMe-THP / TMSOTfTHF024828,2008,5001.18
33-Cl-2-OMe-THP / BF3​⋅OEt2​ THF024606,0006,4001.25
4 2-OMe-THP / TMSOTf (Control) THF 0 24 85 8,500 12,100 1.45

Data Interpretation: The control initiator (Entry 4, lacking the C3-chlorine) exhibits a significantly higher dispersity ( Đ=1.45 ) and a mismatch between theoretical and actual molecular weights. This is due to the highly stabilized nature of the unhalogenated oxocarbenium ion, which leads to rapid, uncontrolled initiation and subsequent chain transfer. The inclusion of the 3-chloro group (Entries 1 & 2) modulates the reactivity, yielding a highly controlled, living polymerization.

References

  • TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorin
  • Allyl Bromide/AgSbF6/Tetrahydropyran Initiating System for Living Cationic Ring-Opening Polymerization of Oxiranes with Diverse Reactivities | Macromolecules
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • Catalytic production of Tetrahydropyran (THP)

Sources

Application

Application Notes and Protocols for the Extraction of 3-chloro-2-methoxy-tetrahydro-pyran

Introduction 3-chloro-2-methoxy-tetrahydro-pyran is a substituted tetrahydropyran derivative of interest in synthetic organic chemistry. The tetrahydropyran motif is a core structure in numerous biologically active natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-chloro-2-methoxy-tetrahydro-pyran is a substituted tetrahydropyran derivative of interest in synthetic organic chemistry. The tetrahydropyran motif is a core structure in numerous biologically active natural products and pharmaceutical agents. The presence of both a chloro and a methoxy group on the tetrahydropyran ring makes it a versatile intermediate for further chemical transformations. Efficient isolation and purification of this compound from a reaction mixture are crucial for obtaining high-purity material for subsequent synthetic steps and for accurate characterization.

This application note provides a detailed protocol for the liquid-liquid extraction of 3-chloro-2-methoxy-tetrahydro-pyran from an aqueous reaction mixture. The procedure outlined is based on established principles of organic chemistry workups for related halogenated and ether-containing compounds. The causality behind the choice of solvents and reagents is explained to provide a comprehensive understanding of the extraction process.

Principle of Extraction

Liquid-liquid extraction is a fundamental separation technique used to isolate a desired compound from a mixture by partitioning it between two immiscible liquid phases.[1] Typically, these phases consist of an aqueous solution and a water-immiscible organic solvent. The separation is based on the differential solubility of the compound of interest in these two phases. For 3-chloro-2-methoxy-tetrahydro-pyran, which is a moderately polar organic molecule, a suitable organic solvent will be selected to preferentially dissolve it, while impurities such as inorganic salts and water-soluble byproducts will remain in the aqueous phase.

The choice of the organic solvent is critical for a successful extraction. An ideal extraction solvent should:

  • Be immiscible with the aqueous phase.[2]

  • Have a high solubility for the target compound (3-chloro-2-methoxy-tetrahydro-pyran).

  • Have a low solubility for impurities.[2]

  • Have a relatively low boiling point for easy removal by evaporation after extraction.[2]

  • Be non-reactive with the target compound.[3]

  • Be readily available and pose minimal safety hazards.[2]

Based on these criteria, moderately polar and water-immiscible solvents such as diethyl ether or ethyl acetate are suitable choices for the extraction of 3-chloro-2-methoxy-tetrahydro-pyran.[3] This protocol will detail the use of diethyl ether.

Experimental Protocol

This protocol describes a general procedure for the liquid-liquid extraction of 3-chloro-2-methoxy-tetrahydro-pyran from a neutralized aqueous reaction mixture. It is assumed that the reaction has been quenched and the reaction solvent has been removed if it is miscible with water.

Materials and Reagents
  • Crude aqueous mixture containing 3-chloro-2-methoxy-tetrahydro-pyran

  • Diethyl ether (Et₂O), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel (appropriate size for the volume of the mixture)

  • Erlenmeyer flasks

  • Beakers

  • Ring stand and clamp

  • Glass funnel

  • Filter paper

  • Rotary evaporator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate gloves when handling chemicals.[4]

  • Ventilation: Perform the extraction in a well-ventilated fume hood. Diethyl ether is highly volatile and flammable.[5]

  • Ignition Sources: Ensure there are no open flames or other ignition sources in the vicinity, as diethyl ether is extremely flammable.[5]

  • Pressure Buildup: When shaking the separatory funnel, vent it frequently to release pressure buildup from the volatile solvent.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Extraction Procedure
  • Preparation of the Aqueous Mixture:

    • Ensure the reaction from which the product is to be extracted has been quenched. If the reaction was performed under acidic or basic conditions, neutralize it to a pH of approximately 7 using a suitable acid or base. This is crucial as extreme pH can potentially lead to degradation of the target compound.

    • If the reaction was carried out in a water-miscible organic solvent (e.g., ethanol, THF), remove the solvent under reduced pressure.

    • Redissolve the resulting residue in a known volume of deionized water.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous solution containing 3-chloro-2-methoxy-tetrahydro-pyran to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.[6]

    • Add an equal volume of diethyl ether to the separatory funnel.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently.

    • Vent the funnel frequently by opening the stopcock while the funnel is inverted to release any pressure buildup.

    • Shake the funnel more vigorously for about 1-2 minutes to ensure thorough mixing of the two phases.

    • Place the separatory funnel back in the ring stand and allow the layers to separate completely. The less dense diethyl ether layer will be on top of the aqueous layer.

  • Separation of Layers:

    • Carefully remove the stopper from the top of the funnel.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Drain the upper organic layer (diethyl ether) containing the product into a separate clean Erlenmeyer flask.

    • Pour the collected aqueous layer back into the separatory funnel and repeat the extraction process two more times with fresh portions of diethyl ether to maximize the recovery of the product. Combine all the organic extracts in the same Erlenmeyer flask.

  • Washing the Organic Extract:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately one-third of the volume of the organic extract. This wash will neutralize any residual acidic impurities.

    • Shake and vent the funnel as described before. Allow the layers to separate and drain the lower aqueous layer.

    • Next, wash the organic layer with an equal volume of brine (saturated NaCl solution). This step helps to remove the majority of the dissolved water in the organic layer.

    • Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying the Organic Extract:

    • Transfer the washed organic extract to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic extract. Add the drying agent portion-wise until some of it no longer clumps together and swirls freely in the solution. This indicates that all the water has been absorbed.

    • Allow the flask to stand for about 10-15 minutes to ensure complete drying.

  • Isolation of the Product:

    • Gravity filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

    • Rinse the drying agent in the filter paper with a small amount of fresh diethyl ether to recover any adsorbed product.

    • Remove the diethyl ether from the filtrate using a rotary evaporator. Be cautious with the bath temperature to avoid degradation of the product.

    • The remaining residue in the round-bottom flask is the crude 3-chloro-2-methoxy-tetrahydro-pyran. The crude product can be further purified if necessary, for example, by column chromatography or distillation.

Data Presentation

The following table summarizes the quantitative aspects of the proposed extraction protocol.

ParameterRecommended Value/RangeRationale
Volume of Organic Solvent per Extraction Equal to the volume of the aqueous phaseEnsures efficient partitioning of the product into the organic phase.
Number of Extractions 3Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
Volume of Washing Solutions (NaHCO₃, Brine) ~1/3 to 1/2 of the total organic phase volumeSufficient to remove impurities and dissolved water without significant loss of product.
Amount of Drying Agent Added until a free-flowing powder is observedEnsures complete removal of residual water from the organic phase.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_workup Work-up cluster_isolation Isolation prep Neutralized Aqueous Reaction Mixture add_solvent Add Diethyl Ether prep->add_solvent Transfer to Separatory Funnel shake_vent Shake and Vent (Repeat 3x) add_solvent->shake_vent separate Separate Layers shake_vent->separate wash_bicarb Wash with sat. NaHCO₃ separate->wash_bicarb Combined Organic Extracts waste1 waste1 separate->waste1 Aqueous Waste wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Crude 3-chloro-2-methoxy- tetrahydro-pyran evaporate->product

Caption: Workflow for the extraction of 3-chloro-2-methoxy-tetrahydro-pyran.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • University of Alberta. Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • ResearchGate. (2015, March 18). Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?. Retrieved from [Link]

  • Dutt, S., et al. (2018, June 13). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Okolie, C. L., et al. (2023, June 30). Contemporary methods for the extraction and isolation of natural products. PMC - NIH. Retrieved from [Link]

  • Fleury Risk Management. Chlorine Handling and Safety1 - Safety Spotlight. Retrieved from [Link]

  • Al-Shannag, M., et al. (2015). Extraction of halogenated hydrocarbons using hydrophobic ionic liquids. Separation Science and Technology. Retrieved from [Link]

  • Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Retrieved from [Link]

  • ResearchGate. (2000, August). Evaluation of the liquid—liquid extraction technique and application to the determination of volatile halo-organic compounds in chlorinated water. Retrieved from [Link]

  • Wikipedia. Liquid–liquid extraction. Retrieved from [Link]

  • University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]

  • J-Stage. Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. Retrieved from [Link]

  • PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • IPPTA. Safety aspects 'of chlorine. handling in process industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • YouTube. (2018, June 15). Liquid-Liquid Extraction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-2-methoxy-tetrahydro-pyran Synthesis

Welcome to the Technical Support Center for carbohydrate and synthetic intermediate chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate and synthetic intermediate chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, stereochemical inconsistencies, or degradation during the synthesis of 3-chloro-2-methoxytetrahydropyran .

Mechanistic Overview & Causality

To troubleshoot effectively, one must understand the causality of the reaction. The synthesis of 3-chloro-2-methoxytetrahydropyran relies on the alkoxyhalogenation of the electron-rich enol ether, 3,4-dihydro-2H-pyran (DHP).

The reaction is a two-step cascade:

  • Electrophilic Addition: A chlorinating agent (e.g., Cl2​ , N-chlorosuccinimide, or TCCA) attacks the double bond of DHP, forming a highly reactive, positively charged cyclic chloronium ion intermediate.

  • Nucleophilic Attack: Methanol attacks the anomeric carbon (C2) to open the chloronium ring, yielding the methoxy ether.

Because the anomeric center is formed dynamically during this nucleophilic attack, the "direct" chloromethoxylation inherently produces a diastereomeric mixture of cis and trans isomers (often in a 1:3 ratio) 1[1]. Any competing nucleophile (like moisture) or excessive acidity will derail this intermediate, leading to the primary failure modes detailed below.

Reaction Pathway & Failure Modes

G DHP 3,4-dihydro-2H-pyran (DHP) Cl_plus Cyclic Chloronium Intermediate DHP->Cl_plus + Cl+ (Electrophile) Side1 Polymerization (Acid Degradation) DHP->Side1 Excess H+ Product 3-chloro-2-methoxy- tetrahydropyran Cl_plus->Product + Anhydrous MeOH Side2 Hemiacetal (Moisture Contamination) Cl_plus->Side2 + H2O

Reaction pathway and common side-reactions in the alkoxyhalogenation of 3,4-dihydro-2H-pyran.

Troubleshooting FAQs

Q: My reaction mixture turned into a dark, viscous sludge, and the yield is near zero. What happened? A: You have experienced acid-catalyzed polymerization of the starting material. DHP is a vinyl ether and readily polymerizes in the presence of strong acids 2[2]. If you are using chlorine gas ( Cl2​ ), HCl is generated as a byproduct.

  • Solution: Introduce an acid scavenger (e.g., sodium methoxide) into your methanol solution prior to halogenation 3[3], or switch to a non-acidic chlorinating agent like N-chlorosuccinimide (NCS).

Q: NMR analysis of my product shows a broad peak around 3-4 ppm and missing methoxy signals. Why? A: This indicates the formation of 3-chloro-tetrahydro-2H-pyran-2-ol (a hemiacetal) instead of the desired methoxy ether. This occurs when ambient moisture outcompetes methanol as the nucleophile attacking the chloronium intermediate.

  • Solution: Ensure your methanol is strictly anhydrous (dried over 3Å molecular sieves) and conduct the reaction under a positive pressure of Nitrogen or Argon.

Q: I am getting a mixture of two distinct spots on my TLC plate, both containing chlorine. Is this a side reaction? A: Not necessarily. The direct chloromethoxylation of dihydropyran proceeds to give a mixture of cis and trans diastereomers[1]. Both spots are likely 3-chloro-2-methoxytetrahydropyran. If your downstream application requires stereopurity, you will need to separate them via silica gel column chromatography.

Q: The reaction is highly exothermic, and my yield of the desired product is low alongside multiple degradation peaks. How do I control this? A: The electrophilic addition to DHP is violently exothermic. If the internal temperature spikes above 15 °C, ring-cleavage and elimination side-reactions dominate.

  • Solution: Cool the reaction vessel to 0 °C using an ice-water bath before adding the chlorinating agent. Add the reagent portion-wise over 45–60 minutes, monitoring the internal temperature constantly.

Self-Validating Experimental Protocol: NCS/Methanol Route

To ensure high reproducibility and bypass the hazards of Cl2​ gas, the following protocol utilizes N-chlorosuccinimide (NCS). Every step includes a built-in validation check to ensure the system remains within operational parameters.

Step 1: Reagent Preparation

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and an argon inlet.

  • Add 100 mL of anhydrous methanol and 50 mmol (4.21 g) of 3,4-dihydro-2H-pyran (DHP).

  • Self-Validation Check: Perform a Karl Fischer titration on the methanol; it must read <50 ppm water to prevent hemiacetal formation.

Step 2: Temperature Equilibration

  • Submerge the flask in an ice-water bath and stir.

  • Self-Validation Check: Do not proceed until the internal thermometer reads exactly 0 °C to 2 °C. Relying solely on the external bath temperature will lead to an initial thermal spike.

Step 3: Electrophilic Addition

  • Weigh out 52 mmol (6.94 g) of N-chlorosuccinimide (NCS).

  • Add the NCS in 0.5 g portions over 45 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Self-Validation Check: The solution should remain clear to pale yellow. A rapid color change to dark brown or black indicates uncontrolled exothermic degradation and polymerization.

Step 4: Nucleophilic Attack & Completion

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

  • Self-Validation Check: Spot the mixture on a TLC plate (Hexane/EtOAc 8:2). The reaction is complete when the DHP spot ( Rf​ ~0.8) completely disappears, replaced by two closely eluting product spots (the cis/trans mixture) at Rf​ ~0.5.

Step 5: Workup

  • Concentrate the mixture under reduced pressure (keep the water bath < 30 °C to prevent thermal degradation of the product).

  • Partition the resulting residue between diethyl ether (100 mL) and distilled water (50 mL) to dissolve and remove the succinimide byproduct.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude product.

Quantitative Data: Chlorinating Agent Comparison

Selecting the right chlorinating agent dictates the causality of your side reactions. Use the table below to optimize your specific synthetic route.

Chlorinating SystemCo-reagentsYield PotentialMajor Drawback / CausalityReference
Chlorine Gas ( Cl2​ ) Sodium Methoxide (NaOMe)80–90%Generates HCl; requires strict stoichiometry and basic conditions to prevent DHP polymerization.3
N-Chlorosuccinimide (NCS) None70–85%Succinimide byproduct requires rigorous aqueous workup for removal; slightly lower atom economy.Standard
Trichloroisocyanuric acid (TCCA) TEMPO (catalyst)>85%Highly atom-economical for related α -chloroacetal synthesis, but excess oxidant can lead to side-reactions.4

References

  • Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors Source: cdnsciencepub.com URL:3

  • Full text of "The reactions of acetylated glycals and their derivatives" Source: archive.org URL:1

  • TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent Source: acs.org URL:4

  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran) Source: sigmaaldrich.com URL:2

Sources

Optimization

how to prevent degradation of 3-chloro-2-methoxy-tetrahydro-pyran during storage

Welcome to the Technical Support Center for advanced chemical handling. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of 3-chloro-2-methoxy-tetrahydro-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chemical handling. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of 3-chloro-2-methoxy-tetrahydro-pyran (also known as 3-chloro-2-methoxytetrahydropyran)[1].

Because this molecule functions structurally as a mixed acetal and a glycosyl halide analog, it inherits the notorious moisture and acid sensitivity of both functional groups[2]. The root cause of most downstream experimental failures is silent degradation during storage. This guide is designed to provide you with the mechanistic causality behind its instability and field-proven, self-validating protocols to ensure your reagents remain pristine.

Part 1: The Chemistry of Degradation (Why it Fails)

To prevent degradation, you must first understand the mechanism. The C2 position of 3-chloro-2-methoxytetrahydropyran is an anomeric center (an acetal), while the C3 position contains a halogen. Acetals are stable to bases but exquisitely labile to Lewis and Brønsted acids.

When ambient moisture breaches the storage container, it initiates a nucleophilic attack on the anomeric center, cleaving the acetal bond. This hydrolysis releases methanol and hydrochloric acid (HCl)[3]. The released HCl then protonates the oxygen atoms of the remaining intact molecules, drastically lowering the activation energy for further cleavage. This creates a runaway autocatalytic degradation loop [4].

Degradation Intact 3-Chloro-2-methoxy- tetrahydropyran Hydrolysis Hydrolysis (Ring Opening) Intact->Hydrolysis Acetal Cleavage Elimination Elimination (Dihydropyran) Intact->Elimination Acid-Catalyzed (-HCl / -MeOH) Anomerization Anomerization (cis/trans shift) Intact->Anomerization Reversible Ring Opening H2O Moisture (H₂O) H2O->Intact Nucleophilic Attack HCl Trace HCl (Acid) HCl->Intact Autocatalysis (Protonates Oxygen) Hydrolysis->HCl Releases

Figure 1: Autocatalytic degradation pathways of 3-chloro-2-methoxytetrahydropyran.

Part 2: Troubleshooting & FAQs

Q: I retrieved a sealed vial of 3-chloro-2-methoxytetrahydropyran from the fridge, and it "popped" upon opening. The liquid is now pale yellow. Is it safe to use? A: No. The "pop" indicates positive pressure from gaseous HCl and methanol vapor, confirming that the compound has undergone acid-catalyzed elimination[3]. The yellow tint is characteristic of the resulting dihydropyran derivatives polymerizing. Do not use this batch for sensitive coupling reactions. The degradation is autocatalytic; once trace HCl is generated by ambient moisture, it rapidly destroys the remaining intact molecules[4].

Q: My downstream nucleophilic substitution reactions are yielding complex mixtures. My starting material looked perfectly clear. What went wrong? A: Even if the liquid is clear, invisible anomerization may have occurred. Trace acid causes reversible ring-opening, shifting the cis/trans (axial/equatorial) ratio of the methoxy group toward the thermodynamic sink[3]. If your downstream reaction relies on a specific stereoisomer, this silent anomerization will ruin your stereoselectivity. Always perform a quick ¹H NMR check before use.

Q: Can I purify degraded 3-chloro-2-methoxytetrahydropyran? A: Yes, but with strict caveats. You can perform a vacuum distillation (e.g., at reduced pressure to keep the temperature below 45°C)[5]. However, you must distill it over a mild base like anhydrous K₂CO₃ to neutralize the HCl vapor. Distilling without an acid scavenger will simply accelerate the thermal elimination process, destroying the product completely.

Part 3: Quantitative Storage Stability Data

Relying solely on temperature control is insufficient. The table below summarizes the causality between storage conditions and shelf life.

Storage ConditionAtmosphereAdditiveExpected Shelf LifePrimary Degradation Mode
25°C (Ambient)AirNone< 72 HoursRapid Hydrolysis & HCl Release
4°C (Refrigerated)AirNone2–3 WeeksSlow Hydrolysis
-20°C (Freezer)ArgonNone3–6 MonthsTrace Autocatalysis
-20°C (Freezer) Argon 5% w/w K₂CO₃ > 24 Months Negligible

Part 4: Self-Validating SOP for Aliquoting and Storage

To guarantee the integrity of your reagent, implement the following step-by-step workflow. This protocol incorporates built-in validation checks so you can verify the success of your storage conditions in real-time.

Workflow Bake 1. Bake Vials (120°C, 4h) Scavenger 2. Add K₂CO₃ (Acid Scavenger) Bake->Scavenger Purge 3. Argon Purge (Displace O₂/H₂O) Scavenger->Purge Transfer 4. Inert Transfer (Gas-tight Syringe) Purge->Transfer Store 5. Seal & Store (-20°C) Transfer->Store

Figure 2: Self-validating inert storage workflow for moisture-sensitive acetals.

Step 1: Vial Preparation & Dehydration
  • Action: Bake amber glass vials and PTFE-lined caps at 120°C for >4 hours. Cool them in a vacuum desiccator.

  • Causality: Removes microscopic surface-bound water that initiates hydrolysis. Amber glass prevents photo-oxidation.

  • Validation Check: Vials should show absolutely no condensation or fogging when purged with cold Argon.

Step 2: Scavenger Addition
  • Action: Add 5% w/w anhydrous K₂CO₃ (or freshly activated 4Å molecular sieves) to the vial.

  • Causality: Acts as an insoluble acid scavenger to instantly neutralize trace HCl, completely breaking the autocatalytic degradation loop without interfering with the organic liquid.

  • Validation Check: The K₂CO₃ must remain a free-flowing powder at the bottom of the vial. If it clumps into a paste, it has absorbed water, indicating your inert transfer failed or the K₂CO₃ was not truly anhydrous.

Step 3: Inert Transfer
  • Action: Transfer the 3-chloro-2-methoxytetrahydropyran using a Hamilton gas-tight syringe purged 3x with Argon.

  • Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the liquid phase, preventing atmospheric moisture ingress during the transfer.

  • Validation Check: No fuming should be observed during the transfer. Fuming is a visual indicator of HCl gas reacting with ambient humidity.

Step 4: Sealing and Storage
  • Action: Seal with the PTFE-lined cap, wrap the seal tightly with Parafilm, and store at -20°C.

  • Causality: Low temperature minimizes the kinetic energy available to overcome the activation barrier for elimination.

  • Validation Check: Perform a baseline ¹H NMR in CDCl₃ immediately after aliquoting. (Note: Pass the CDCl₃ over basic alumina first to remove DCl, otherwise the NMR solvent itself will degrade your sample in the tube). The anomeric proton should appear cleanly at ~4.5–5.5 ppm without broad baseline noise or alkene peaks (6.0–6.5 ppm).

Part 5: References

  • Chemical Properties of 3-chloro-2-Methoxy-tetrahydro-pyran - Cheméo - 1

  • The mechanisms of the halogenations and halogenomethoxylations of d-glucal triacetate, d-galactal triacetate, and 3,4-dihydropyran - Canadian Science Publishing - 3

  • TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent - ACS Omega - 4

  • Chemical O‐Glycosylations: An Overview - PMC -2

  • Reaction of ethanesulfenyl chloride with 2-methoxy-5,6-dihydro-2H-pyran - Canadian Science Publishing - 5

Sources

Troubleshooting

optimizing reaction temperature for 3-chloro-2-methoxy-tetrahydro-pyran production

Module: Optimization of Chloromethoxylation for 3-Chloro-2-methoxytetrahydropyran Welcome to the . This module is dedicated to troubleshooting and optimizing the synthesis of 3-chloro-2-methoxytetrahydropyran via the chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Optimization of Chloromethoxylation for 3-Chloro-2-methoxytetrahydropyran

Welcome to the . This module is dedicated to troubleshooting and optimizing the synthesis of 3-chloro-2-methoxytetrahydropyran via the chloromethoxylation of 3,4-dihydro-2H-pyran (DHP). As a highly reactive enol ether, DHP requires precise thermal control during electrophilic halogenation to prevent runaway polymerization and thermodynamic degradation.

Mechanistic Workflow & Thermal Logic

The synthesis relies on the electrophilic addition of a chlorinating agent to the electron-rich double bond of DHP, forming a transient chloronium/oxocarbenium intermediate. The subsequent nucleophilic attack by methanol yields the target acetal. Temperature dictates whether the reaction follows the desired kinetic pathway or deviates into thermodynamic failure modes [1].

G Start 3,4-Dihydro-2H-pyran (DHP) + Methanol + Chlorinating Agent Intermediate Oxocarbenium / Chloronium Intermediate Start->Intermediate Electrophilic Addition LowTemp Optimal Temp: -10°C to 0°C Controlled Exotherm Intermediate->LowTemp Kinetic Control HighTemp Elevated Temp: >25°C Uncontrolled Exotherm Intermediate->HighTemp Thermodynamic/Thermal Stress Target 3-Chloro-2-methoxytetrahydropyran (High Yield, ~1:3 cis/trans) LowTemp->Target Nucleophilic Attack (MeOH) Byproducts Ring Cleavage & Elimination Byproducts HighTemp->Byproducts Acetal Cleavage / Elimination

Caption: Thermal logic and mechanistic pathways in the chloromethoxylation of DHP.

Standard Operating Procedure: Temperature-Controlled Chloromethoxylation

To ensure reproducibility and high stereochemical fidelity, the following protocol must be strictly adhered to. This procedure is designed as a self-validating system, incorporating in-process controls to verify intermediate stability.

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP): 1.0 equivalent

  • N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂): 1.05 equivalents

  • Anhydrous Methanol: Excess (serves as both reactant and solvent)

  • Sodium Bicarbonate (NaHCO₃): For quenching

Step-by-Step Methodology:

  • Preparation & Inertion: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and addition funnel, dissolve DHP in anhydrous methanol under a nitrogen atmosphere.

    • Causality: Moisture must be strictly excluded to prevent the competitive formation of 3-chloro-tetrahydropyran-2-ol hemiacetals instead of the desired methoxy acetal.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice-acetone or ice-salt bath. Bring the internal temperature strictly to between -10°C and 0°C.

    • Causality: Lowering the temperature dampens the inherent reactivity of the enol ether, preventing premature acid-catalyzed polymerization before the electrophile is introduced.

  • Controlled Electrophilic Addition: Slowly add NCS in small portions (or bubble Cl₂ gas at a controlled rate). Monitor the internal thermocouple continuously; the temperature must not exceed 5°C during the addition.

    • Causality: The formation of the chloronium ion is highly exothermic. Rapid addition creates localized thermal hot spots, which provide the activation energy required for the intermediate to undergo elimination (yielding 3-chloro-5,6-dihydro-2H-pyran) rather than nucleophilic trapping [1].

  • Kinetic Maturation: Once the addition is complete, maintain the reaction at 0°C for 1 hour.

    • Causality: This hold-time ensures complete consumption of the chlorinating agent under kinetic control, locking in the stereochemistry (predominantly the trans isomer).

  • Thermal Equilibration: Gradually remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) over 2 hours.

    • Causality: Gradual warming drives the nucleophilic attack of methanol to completion without inducing the thermal shock that causes acetal cleavage.

  • Quenching & Workup: Add saturated aqueous NaHCO₃ to the mixture. Extract the aqueous layer with dichloromethane (3x), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Neutralizing trace HCl immediately prevents the acid-catalyzed degradation of the newly formed acetal linkage.

  • Purification: Isolate the product via vacuum distillation (e.g., ~60°C at 8 mm Hg).

Self-Validating Checkpoints:

  • In-Process Monitoring: Perform TLC (Hexane:EtOAc 8:2). The complete disappearance of the DHP spot (R_f ~0.8) and the appearance of a new, lower R_f spot confirms conversion.

  • Post-Reaction Validation: Analyze the crude mixture via ¹H NMR (CDCl₃). The protocol is validated if the anomeric proton (C2) appears as distinct signals around 4.5–4.8 ppm and the methoxy group appears as a sharp singlet at ~3.4 ppm. The absence of olefinic signals (4.6 and 6.3 ppm) confirms that no unreacted DHP or elimination byproducts remain.

Quantitative Data: Thermal Impact on Yield and Purity

The table below summarizes the critical impact of internal reaction temperature on the yield, byproduct formation, and isomeric ratio during the chloromethoxylation process.

Internal Temperature RangeTarget Yield (%)Major Byproducts ObservedIsomeric Ratio (cis:trans)
-15°C to -5°C 88 - 93%Trace (<2%)~ 1:3
0°C to 10°C 75 - 80%3-chloro-5,6-dihydro-2H-pyran~ 1:2.5
20°C to 25°C (No cooling) 30 - 40%Ring cleavage products, polymersVariable / Degraded
> 40°C (Thermal Runaway) < 10%Methyl 2,5-dichloropentanoate, extensive charringN/A
Troubleshooting & FAQs

Q1: Why did my reaction yield a dark, viscous mixture instead of a clear liquid? A: This is a classic symptom of thermal runaway leading to cationic polymerization. DHP is highly susceptible to acid-catalyzed polymerization. If the internal temperature exceeds 25°C during the halogen addition, trace amounts of HCl (generated from moisture or side reactions) initiate a chain-growth polymerization of the enol ether. Corrective Action: Ensure your methanol is strictly anhydrous and strictly control the addition rate of the chlorinating agent to keep the internal temperature below 5°C.

Q2: NMR analysis shows a high percentage of 3-chloro-5,6-dihydro-2H-pyran. How do I minimize this elimination byproduct? A: The formation of 3-chloro-5,6-dihydro-2H-pyran is a thermodynamically driven elimination pathway. When the oxocarbenium intermediate forms, excess thermal energy allows it to lose a proton rather than undergo nucleophilic attack by methanol [1]. Corrective Action: This indicates your cooling bath was insufficient or the addition was too fast. Extend the kinetic maturation phase at 0°C for at least 1.5 hours before allowing the reaction to warm.

Q3: Can I use primary alcohols other than methanol for this reaction? A: Yes, the methodology can be adapted to synthesize various α-chloroacetals by substituting methanol with other primary alcohols (e.g., ethanol, hexanol). However, bulkier alcohols have slower nucleophilic attack rates, which increases the residence time of the reactive intermediate. In these cases, maintaining sub-zero temperatures (-10°C) for an extended period is even more critical to prevent elimination[2].

Q4: Does the reaction temperature affect the stereochemical outcome (cis/trans ratio)? A: Yes. The chloromethoxylation of DHP typically yields a mixture of cis and trans isomers, predominantly trans (roughly 1:3) due to the anti-addition mechanism of the chloronium ion ring-opening. Lower temperatures (-10°C) favor strict kinetic control, preserving this ratio. Higher temperatures can lead to thermodynamic equilibration and anomerization, which alters the ratio and reduces the overall purity of the desired kinetic product [1].

References
  • Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors. Canadian Journal of Chemistry. Available at:[Link]

  • TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent. ACS Omega. Available at:[Link]

Optimization

Technical Support Center: Purification &amp; Distillation of 3-Chloro-2-methoxytetrahydropyran

Welcome to the Application Scientist Support Portal. As a critical intermediate in the synthesis of enol ethers and complex monosaccharides, the isolation of 3-chloro-2-methoxytetrahydropyran (3-CMTHP) requires strict ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a critical intermediate in the synthesis of enol ethers and complex monosaccharides, the isolation of 3-chloro-2-methoxytetrahydropyran (3-CMTHP) requires strict adherence to physicochemical principles. Because this molecule is essentially a β -chloro acetal, it is notoriously susceptible to acid-catalyzed decomposition and thermal polymerization.

This guide provides field-proven troubleshooting, self-validating protocols, and authoritative mechanistic insights to ensure high-yield recoveries during your purification workflows.

Physicochemical Reference Data

Before initiating any purification workflow, verify your target parameters against the established physicochemical properties 1[1].

PropertyValue
IUPAC Name 3-chloro-2-methoxytetrahydro-2H-pyran
Molecular Formula C₆H₁₁ClO₂
Molecular Weight 150.60 g/mol
Boiling Point (Vacuum) 60 °C at 8 mm Hg / 74 °C at 18 mm Hg
Refractive Index ( nD25​ ) ~1.4583
Isomeric Profile ~1:3 (cis:trans) diastereomeric mixture
Appearance Colorless to pale yellow liquid
Purification Workflow

PurificationWorkflow N1 Crude 3-CMTHP Mixture N2 Alkaline Quench (pH > 8) N1->N2 Neutralize HCl N3 Filtration & Concentration N2->N3 Remove Salts N4 Vacuum Fractional Distillation N3->N4 Add K2CO3 Apply Vacuum N5 Pure 3-CMTHP (cis/trans) N4->N5 Collect at 60°C / 8 mmHg

Fig 1: Standard purification and vacuum distillation workflow for crude 3-chloro-2-methoxytetrahydropyran.

Troubleshooting & FAQs

Q1: Why does my crude 3-CMTHP turn black and polymerize in the distillation pot? A: This is the most common failure mode and is caused by trace acidic impurities. The synthesis of 3-CMTHP (typically via chloromethoxylation of 3,4-dihydro-2H-pyran) generates hydrogen chloride (HCl) as a byproduct2[2]. Because 3-CMTHP contains a sensitive acetal linkage, residual protons catalyze the cleavage of the methoxy group or the elimination of HCl at elevated temperatures. This triggers a runaway ring-opening polymerization cascade 3[3]. Causality & Solution: You cannot distill this compound in an acidic or neutral-leaning environment. You must perform a strict alkaline quench prior to solvent removal, and add a pinch of anhydrous K₂CO₃ directly into the distillation pot to act as a thermal stabilizer and acid scavenger during heating.

Q2: My NMR shows multiple peaks for the anomeric proton, and the boiling point is broad. Is my product impure? A: Not necessarily. The standard "direct" chloromethoxylation of dihydropyran inherently yields a diastereomeric mixture of cis and trans 3-chloro-2-methoxytetrahydropyran, typically in a 1:3 ratio 2[2]. Because the cis and trans isomers have nearly identical boiling points (co-distilling at 60 °C at 8 mm Hg)4[4], standard fractional distillation will not separate them. The presence of two distinct anomeric proton signals in your ¹H-NMR is expected and confirms the isomeric mixture, not a failed purification.

Q3: How do I separate unreacted starting material or 3,3-dichloro impurities? A: Unreacted 3,4-dihydro-2H-pyran has a significantly lower boiling point and will be removed easily in the forecut. However, over-chlorinated byproducts, such as 3,3-dichloro-2-methoxytetrahydropyran, boil at ~54 °C at 1.6 mm Hg 4[4]. To separate these, you must use a high-efficiency Vigreux column and strictly control your vacuum pressure. If your vacuum fluctuates, the fractions will smear.

Standard Operating Procedures (SOPs)
Protocol A: Pre-Distillation Workup (Self-Validating Neutralization)

Objective: Eliminate all protic acids to prevent thermal degradation during distillation.

  • Quench: To the crude chloromethoxylation reaction mixture, slowly add a 0.5 M solution of sodium methoxide (NaOCH₃) in methanol until a slight molar excess is achieved relative to the theoretical HCl generated.

  • Self-Validation (pH Check): Spot the mixture onto moistened universal indicator paper. The protocol must not proceed unless the pH is strictly > 8. If the pH is ≤ 7, add additional NaOCH₃. Distilling an acidic batch guarantees total product loss5[5].

  • Filtration: Filter the resulting suspension through a pad of Celite to remove precipitated NaCl salts. Wash the filter cake with a small volume of dry dichloromethane.

  • Concentration: Remove the volatile solvents (methanol/dichloromethane) using a rotary evaporator. Keep the water bath temperature strictly below 35 °C to prevent premature degradation of the concentrated oil.

Protocol B: Vacuum Fractional Distillation

Objective: Isolate pure 3-CMTHP from oligomers and over-halogenated byproducts.

  • Setup: Transfer the neutralized crude oil to a round-bottom flask. Add a magnetic stir bar and 0.5% (w/w) anhydrous K₂CO₃ powder directly to the pot. Equip the flask with a 15 cm Vigreux column, a short-path distillation head, and a multi-neck receiver cow.

  • Vacuum Equilibration (Self-Validation): Apply high vacuum. Allow the system to equilibrate until a steady pressure of 8 mm Hg is achieved. Validation Step: Close the vacuum manifold valve; if the pressure spikes, you have a leak or residual solvent outgassing. Do not apply heat until the pressure holds absolutely steady.

  • Forecut Collection: Gradually heat the oil bath. Collect any volatile fractions (unreacted dihydropyran and residual solvents) distilling below 40 °C.

  • Main Fraction: Increase the bath temperature slowly. Collect the main fraction distilling at exactly 60 °C at 8 mm Hg4[4]. This is your purified cis/trans 3-CMTHP.

  • Termination: Stop the distillation immediately if the pot temperature exceeds 90 °C, or if you observe white fumes or a sudden increase in viscosity in the pot, which indicates the onset of polymerization 3[3].

References
  • NIST. "3-chloro-2-Methoxy-tetrahydro-pyran". nist.gov.
  • Lemieux, R. U., et al. "Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors". cdnsciencepub.com.
  • Lemieux, R. U., et al.
  • BenchChem. "Unraveling the Past: A Technical Guide to the Historical Context and Synthesis of α-Chloro Ethers". benchchem.com.

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Chloro-2-Methoxy-Tetrahydropyran Workflows

Welcome to the Technical Support Center for the synthesis and utilization of 3-chloro-2-methoxytetrahydropyran . This highly versatile halogenated acetal serves as a critical intermediate in organic synthesis, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and utilization of 3-chloro-2-methoxytetrahydropyran . This highly versatile halogenated acetal serves as a critical intermediate in organic synthesis, particularly for the preparation of complex monosaccharides, substituted tetrahydropyrans, and chain enol ethers.

Because this molecule acts as both a product of upstream synthesis (from 3,4-dihydro-2H-pyran) and a precursor for downstream functionalization, this guide is structurally divided to address the unique thermodynamic and kinetic challenges of both phases.

Part 1: Upstream Synthesis (DHP → 3-Chloro-2-Methoxytetrahydropyran)

The most direct route to synthesize this precursor is the chloromethoxylation of 3,4-dihydro-2H-pyran (DHP). This involves the electrophilic addition of a chlorine source followed by nucleophilic trapping with methanol.

FAQ 1: Why is my conversion rate from DHP plateauing at 60-70%?

Causality: A plateau in conversion during direct chloromethoxylation is rarely a thermodynamic limitation; it is typically a kinetic issue caused by reagent degradation or competing nucleophiles. If you are using chlorine gas ( Cl2​ ), its high volatility means it can escape the reaction matrix before the halonium intermediate fully forms. Furthermore, trace moisture in the methanol will aggressively compete with the alcohol for the intermediate chloronium ion, leading to the formation of a hemiacetal byproduct rather than the desired methoxy acetal. Solution: To ensure continuous electrophilic chlorine availability, switch to a solid, stable chlorinating agent like Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)[1]. You must also use strictly anhydrous methanol and maintain a positive nitrogen pressure to exclude atmospheric moisture.

FAQ 2: How do I control the cis/trans stereoselectivity during the reaction?

Causality: The nucleophilic attack of methanol on the bicyclic chloronium ion is governed by the anomeric effect and the conformational stability of the pyran ring. Direct chloromethoxylation typically yields a kinetic mixture (often ~1:3 cis:trans) because the trans-diaxial opening of the chloronium ion is kinetically favored[2]. However, the cis-isomer is thermodynamically stabilized by the anomeric effect of the axial methoxy group. Solution: If you require the trans-isomer, run the reaction at strictly low temperatures (-78 °C) and quench immediately upon DHP consumption to trap the kinetic product. To enrich the cis-isomer, allow the reaction to warm to room temperature and stir for an extended period in the presence of a mild acid catalyst, which facilitates thermodynamic equilibration via the reversible cleavage of the anomeric C-O bond[2].

Part 2: Downstream Conversion (Using the Precursor for Further Synthesis)

FAQ 3: Why am I getting low yields when converting this precursor to chain enol ethers using sodium?

Causality: The conversion of 3-chloro-2-methoxytetrahydropyran to an enol ether via sodium metal is a classic Boord-type reductive elimination. This mechanism requires single-electron transfer (SET) from the solid sodium surface to the carbon-chlorine bond, generating a radical that subsequently undergoes ring-opening elimination[1]. If the sodium surface is passivated by an oxide layer, or if the reaction temperature is insufficient to overcome the activation energy of the SET process, the reaction stalls. Solution: Surface area and temperature are your primary levers. Use a finely dispersed sodium suspension in mineral oil rather than bulk chunks. Conduct the reaction in a high-boiling ethereal solvent like 1,4-dioxane at 100 °C under a strict, oxygen-free nitrogen atmosphere to prevent surface passivation[1].

FAQ 4: How can I efficiently oxidize this precursor to 2-methoxytetrahydropyran-3-one?

Causality: Direct oxidation of halogenated tetrahydropyrans often leads to unwanted ring cleavage or over-oxidation to lactones because the acetal linkage is sensitive to harsh oxidative conditions. Solution: Utilize a controlled, two-step approach. Treatment of the halogenated precursor with m-chloroperoxybenzoic acid (m-CPBA) followed by the careful addition of sodium methoxide allows for the formation of the ketone without rupturing the pyran ring, maintaining the structural integrity of the carbohydrate-like scaffold[3].

Part 3: Mechanistic and Troubleshooting Visualizations

Mechanism DHP 3,4-Dihydro-2H-pyran (Precursor) Intermediate Bicyclic Chloronium Intermediate DHP->Intermediate Electrophilic Addition Chlorine Electrophilic Chlorine (e.g., TCCA, NCS) Chlorine->Intermediate Product 3-Chloro-2-methoxy- tetrahydropyran Intermediate->Product Trans-diaxial Ring Opening Methanol Anhydrous Methanol (Nucleophile) Methanol->Product

Caption: Mechanistic pathway of DHP chloromethoxylation to 3-chloro-2-methoxytetrahydropyran.

Troubleshooting Start Issue: Low Conversion Rate CheckWater Is Moisture Present? Start->CheckWater Dry Action: Use Anhydrous MeOH & N2 Atmosphere CheckWater->Dry Yes CheckCl Is Chlorine Source Volatile? (e.g., Cl2 gas) CheckWater->CheckCl No Success Result: High Yield (>85% Conversion) Dry->Success Switch Action: Switch to Solid Reagents (TCCA/NCS) CheckCl->Switch Yes Switch->Success

Caption: Troubleshooting logic tree for resolving low conversion rates in chloromethoxylation.

Part 4: Quantitative Data

The choice of chlorinating agent drastically impacts the conversion rate and purity profile of the final product. Below is a comparative summary based on standard laboratory scales.

Table 1: Comparison of Chlorinating Agents for DHP Chloromethoxylation

Chlorinating AgentTypical Conversion Yield (%)Byproduct RiskOperational Notes & Handling
Chlorine Gas ( Cl2​ ) 60–75%High (1,2-dichlorides)Requires gas scrubbing; difficult to control exact stoichiometry; prone to over-chlorination.
N-Chlorosuccinimide (NCS) 80–85%LowMild and easy to weigh; requires longer reaction times (up to 12h) for full conversion.
Trichloroisocyanuric Acid (TCCA) 85–95%LowHighly atom-economical (provides 3 eq. of active Cl per mole); generates insoluble cyanuric acid byproduct which is easily filtered[1].

Part 5: Standard Operating Protocols (SOPs)

Protocol A: Optimized Chloromethoxylation of DHP using TCCA

This protocol is designed as a self-validating system. The precipitation of cyanuric acid serves as a visual indicator of reaction progress.

  • Preparation: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with 3,4-dihydro-2H-pyran (10.0 mmol, 1.0 equiv) and anhydrous methanol (20 mL, 0.5 M).

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Halonium formation is highly exothermic; controlling the temperature prevents polymerization of DHP.

  • Reagent Addition: Add Trichloroisocyanuric acid (TCCA, 3.5 mmol, 0.35 equiv—providing ~1.05 equiv of active Cl) portion-wise over 30 minutes.

  • Reaction Phase: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C. Stir for an additional 3 hours. Validation Check: A white precipitate (cyanuric acid) will form, indicating the successful transfer of electrophilic chlorine.

  • Monitoring: Verify the complete disappearance of the DHP starting material via TLC (Hexanes/Ethyl Acetate 9:1, visualized with KMnO4​ stain).

  • Workup: Filter the mixture through a pad of Celite to remove the cyanuric acid. Quench the filtrate with saturated aqueous NaHCO3​ (20 mL), extract with dichloromethane (3 × 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 3-chloro-2-methoxytetrahydropyran.

Protocol B: Reductive Ring-Opening to Enol Ethers using Sodium

This protocol utilizes a high-temperature SET mechanism to drive the Boord elimination.

  • Preparation: In a Schlenk flask under a strict N2​ atmosphere, dissolve 3-chloro-2-methoxytetrahydropyran (5.0 mmol, 1.0 equiv) in anhydrous 1,4-dioxane (25 mL, 0.2 M).

  • Reagent Addition: Add a 30% sodium dispersion in mineral oil (12.5 mmol, 2.5 equiv). Causality: The excess sodium ensures that even if minor surface oxidation occurs, sufficient active metal remains available for the single-electron transfer.

  • Reaction Phase: Heat the mixture to 100 °C and stir vigorously (≥800 rpm) for 2 to 4 hours. Validation Check: The reaction mixture will turn dark/opaque as the sodium reacts and the enol ether forms.

  • Quenching (Critical Safety Step): Cool the flask to 0 °C. Carefully quench the unreacted sodium by the dropwise addition of anhydrous methanol until all hydrogen gas evolution (bubbling) completely ceases.

  • Workup: Pour the quenched mixture into distilled water (30 mL) and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate to yield the chain enol ether product.

References

  • Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors Canadian Journal of Chemistry[Link]

  • The mechanisms of the halogenations and halogenomethoxylations of d-glucal triacetate, d-galactal triacetate, and 3,4-dihydropyran Canadian Journal of Chemistry[Link]

  • TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent ACS Omega[Link]

Sources

Optimization

Technical Support Center: 3-Chloro-2-methoxy-tetrahydro-pyran Stability &amp; Solvent Optimization

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the unique stability challenges of 3-chloro-2-methoxytetrahydropyran during synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the unique stability challenges of 3-chloro-2-methoxytetrahydropyran during synthesis, purification, and storage.

Core Mechanistic Principles

3-Chloro-2-methoxytetrahydropyran is a highly functionalized mixed acetal (a tetrahydropyranyl ether derivative) featuring an α -chloro substituent. Its structural duality makes it a versatile intermediate but also introduces two competing degradation pathways:

  • The Anomeric Center (C2): Like all[1], the C2 position is highly sensitive to aqueous and protic acids. Protonation of the ring or methoxy oxygen leads to the expulsion of methanol and the formation of a highly reactive oxocarbenium ion, culminating in ring-opening or hydrolysis[2].

  • The β -Chloro Ether System (C2-C3): The presence of the chloride leaving group at C3 adjacent to the C2 acetal makes the molecule susceptible to base-catalyzed dehydrohalogenation. Treatment with strong bases (e.g., sodium) or heating in highly polar solvents forces the elimination of HCl, yielding enol ethers such as 2-methoxy-3,4-dihydro-2H-pyran[3].

Understanding the causality behind these pathways is the foundation of proper solvent selection.

Troubleshooting FAQs: Solvent-Induced Degradation

Q1: My 3-chloro-2-methoxytetrahydropyran degrades rapidly when stored in dichloromethane (DCM). Why is this happening, and how can I fix it? Causality: Standard DCM undergoes slow autoxidation and photolysis to produce trace amounts of hydrochloric acid (HCl). Because your compound is an acetal, this trace acid protonates the oxygen atoms, triggering oxocarbenium ion formation and subsequent hydrolysis. Furthermore, if your DCM is stabilized with ethanol (the industry standard), the ethanol acts as a nucleophile, intercepting the oxocarbenium ion to cause acetal exchange, yielding 3-chloro-2-ethoxytetrahydropyran. Solution: Switch exclusively to amylene-stabilized DCM. Amylene acts as an electrophilic acid scavenger, neutralizing trace HCl via electrophilic addition across its double bond without introducing any nucleophilic alcohols into your system.

Q2: During high-temperature reactions in polar aprotic solvents like DMF, I observe a significant loss of mass and the formation of a new alkene species. What is the mechanism? Causality: The molecule contains a leaving group (-Cl) at the C3 position. Under basic conditions or extended heating in strongly polar aprotic solvents (which stabilize transition states for elimination), the molecule undergoes E2 dehydrohalogenation (loss of HCl) to form an enol ether[4]. This is a documented synthetic transformation when treating α -chloroacetals with metallic sodium or strong bases[3]. Solution: Maintain reaction temperatures below 60°C. If your protocol does not require strong bases, avoid them. Transition to less polar aprotic solvents like Toluene or Cyclopentyl methyl ether (CPME) to suppress the elimination pathway.

Q3: We are scaling up our process and need a greener solvent alternative to THF that won't compromise the stability of the acetal during aqueous workup. What do you recommend? Causality: THF is fully miscible with water. During aqueous quenching or washing, the miscible organic-aqueous phase exposes the acid-sensitive acetal to prolonged hydrolytic conditions before phase separation can be forced (usually via brine). Solution: or 2-methyltetrahydrofuran (2-MeTHF) are highly recommended. CPME is remarkably stable in acidic environments, has exceptionally low water solubility (1.1 g/100 mL), and forms a distinct biphasic system immediately[5]. This minimizes the contact time between the acetal and the aqueous layer, drastically reducing hydrolytic degradation[6].

Solvent Compatibility & Stability Matrix

To facilitate rapid decision-making, we have summarized the physicochemical properties and stability profiles of common solvents used with 3-chloro-2-methoxytetrahydropyran.

SolventDielectric Constant ( ε )Water Sol. (g/100mL)Acetal StabilityElimination RiskOverall Recommendation
CPME 4.761.1ExcellentLowHighly Recommended
2-MeTHF 6.9714.0GoodLowRecommended
Toluene 2.380.05ExcellentLowRecommended
DCM (Amylene-stab.) 8.931.3ModerateLowAcceptable (Monitor HCl)
DCM (EtOH-stab.) 8.931.3PoorLowAvoid (Acetal Exchange)
DMF 36.7MiscibleModerateHighAvoid (Promotes Elimination)
Methanol 32.7MisciblePoorLowAvoid (Acetal Exchange)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical pathways dictated by your solvent environment.

G A 3-chloro-2-methoxy- tetrahydropyran B Protic / Acidic Solvents (e.g., H2O, EtOH, CHCl3) A->B Exposure D Strong Bases / Polar Aprotic + Heat A->D Exposure F Neutral Aprotic Solvents (e.g., CPME, 2-MeTHF) A->F Selection C Acetal Hydrolysis / Acetal Exchange B->C Oxocarbenium Intermediate E Dehydrohalogenation (Enol Ether Formation) D->E E2 Elimination (-HCl) G Optimal Stability (Intact Acetal) F->G Preservation

Figure 1: Solvent-dependent degradation pathways of 3-chloro-2-methoxytetrahydropyran.

Self-Validating Experimental Protocol: Anhydrous Solvent Preparation & Storage

To guarantee the integrity of 3-chloro-2-methoxytetrahydropyran during complex workflows, researchers must utilize a self-validating system for solvent preparation. This protocol ensures the removal of the two primary degradation vectors: water and trace acid[7].

Objective: Prepare and validate zero-acid, anhydrous CPME or 2-MeTHF prior to dissolving the compound.

Step 1: Pre-Drying (Thermodynamic Control)

  • Action: Add activated 3Å molecular sieves (20% w/v) to a Schlenk flask containing the selected ethereal solvent. Allow to stand sealed under Argon for a minimum of 48 hours.

  • Causality: Water acts as the terminal nucleophile in acetal hydrolysis. By sequestering water into the rigid pore structure of the sieves, you eliminate the thermodynamic driving force for the degradation of the THP ether[2].

Step 2: Acid Scavenging (Kinetic Control)

  • Action: Add anhydrous, finely powdered potassium carbonate ( K2​CO3​ ) at 5% w/v to the solvent storage flask.

  • Causality: Ethereal solvents can undergo slow autoxidation to form peroxides, which subsequently degrade into trace organic acids. K2​CO3​ acts as an insoluble basic sponge, neutralizing these trace acids upon contact and preventing the initial kinetic protonation of the acetal oxygen.

Step 3: System Validation (Critical Checkpoint)

  • Action: Before introducing 3-chloro-2-methoxytetrahydropyran, extract a 1 mL aliquot of the solvent and perform a Karl Fischer (KF) titration.

  • Validation Parameter: The moisture content must read 50 ppm. If the reading exceeds 50 ppm, the solvent is rejected and returned to Step 1. This prevents the loss of high-value starting materials.

Step 4: Compound Introduction and Storage

  • Action: Transfer the validated solvent to the reaction vessel using standard Schlenk line techniques under ultra-high purity Argon. Dissolve the 3-chloro-2-methoxytetrahydropyran and store the resulting solution at 4°C, protected from light.

  • Causality: Low temperatures reduce the kinetic energy available to overcome the activation barrier for both oxocarbenium formation and E2 elimination, ensuring long-term shelf stability.

References

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents Source: Beilstein Journal of Organic Chemistry (via PMC / NIH) URL:[Link]

  • TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent Source: National Institutes of Health (PMC) URL:[Link]

  • l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water Source: RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Stereochemical Analysis: Experimental Data vs. Predictive Software for 3-Chloro-2-methoxytetrahydropyran

Executive Summary For researchers and drug development professionals working with carbohydrate mimetics and functionalized tetrahydropyrans, assigning relative stereochemistry is a critical bottleneck. While algorithmic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with carbohydrate mimetics and functionalized tetrahydropyrans, assigning relative stereochemistry is a critical bottleneck. While algorithmic NMR prediction software (e.g., HOSE-code based predictors) provides rapid estimations, it frequently fails to account for complex conformational equilibria and stereoelectronic phenomena like the anomeric effect.

This guide objectively compares the reliability of Empirical NMR Acquisition against Algorithmic NMR Prediction for determining the cis and trans diastereomers of 3-chloro-2-methoxytetrahydropyran. By examining the causality behind the chemical shifts and coupling constants, this guide provides a self-validating framework for rigorous structural elucidation.

Theoretical Framework: The Stereochemical Challenge

The synthesis of 3-chloro-2-methoxytetrahydropyran is typically achieved via the direct chloromethoxylation of 3,4-dihydro-2H-pyran, yielding a mixture of cis and trans isomers . Alternative modern methodologies also access similar α-chloroacetal scaffolds via the TEMPO-catalyzed conversion of primary alcohols using trichloroisocyanuric acid (TCCA) .

Once synthesized, distinguishing the cis and trans isomers relies heavily on the 1 H NMR signals of the anomeric proton (H-2). The challenge lies in the competing forces of the anomeric effect (which strongly favors an axial methoxy group) and steric strain (which favors an equatorial chlorine atom). Predictive software often minimizes structures in a vacuum, defaulting to a static low-energy conformer and failing to capture the time-averaged signals produced by rapid chair-chair interconversions in solution.

Experimental Methodology & Self-Validating Protocols

To establish a trustworthy baseline, the experimental protocol must be self-validating. The following workflow ensures that the NMR data collected is completely free of concentration-dependent artifacts or impurities.

Step-by-Step Synthesis and Isolation
  • Reaction Setup : Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Chloromethoxylation : Slowly add N-chlorosuccinimide (NCS) (1.05 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. The reaction proceeds via a chloronium ion intermediate, which is subsequently opened by methanol to yield a ~1:3 mixture of cis and trans isomers .

  • Quenching & Extraction : Quench with saturated aqueous NaHCO 3​ . Extract with dichloromethane (CH 2​ Cl 2​ ). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification (Self-Validating Step) : Separate the diastereomers via flash column chromatography (silica gel, hexanes/ethyl acetate 9:1).

    • Causality Check: Before full NMR acquisition, verify the purity of isolated fractions by integrating the methoxy singlet (~3.4 ppm) against the anomeric doublet (~4.4–4.6 ppm). A strict 3:1 integration ratio confirms the absence of co-eluting aliphatic impurities.

NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is specifically chosen because non-polar solvents preserve the dipole-dipole interactions driving the anomeric effect better than polar solvents like DMSO-d 6​ .

  • Instrument Tuning : Utilize a 400 MHz NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies.

  • Shimming : Perform gradient shimming to achieve a line width of < 0.5 Hz for the internal TMS standard. High resolution is mandatory to accurately extract the delicate J2,3​ coupling constants.

  • Acquisition : Acquire 1 H NMR (16 scans, 2s relaxation delay) and 13 C NMR (256 scans, complete proton decoupling).

Workflow A 3,4-Dihydro-2H-pyran (Starting Material) B Chloromethoxylation (NCS, MeOH) A->B Reagents C Crude Mixture (cis/trans isomers) B->C D Silica Gel Chromatography C->D Separation E Pure cis-Isomer D->E F Pure trans-Isomer D->F G NMR Acquisition (CDCl3, 400 MHz) E->G F->G

Experimental workflow for the synthesis and NMR preparation of tetrahydropyran diastereomers.

Comparative Data Analysis: Empirical vs. Predicted

The tables below summarize the quantitative differences between the empirical data derived from literature standards and the homogenized outputs typically generated by algorithmic NMR predictors.

Table 1: 1 H NMR Chemical Shifts (δ, ppm) and Couplings (Hz) in CDCl 3​
Positioncis-Isomer (Empirical)trans-Isomer (Empirical)Predictive Software (HOSE Avg)Performance Verdict
H-2 (Anomeric) 4.58 (d, J = 3.0 Hz)4.43 (d, J = 4.0 Hz)~4.50 (d, J = 5.5 Hz)Poor : Software fails to capture exact J values.
H-3 3.95 (ddd)3.80 (ddd)~3.85 (m)Fair : General region is correct, multiplicity ignored.
H-4, H-5 1.50 - 2.20 (m)1.50 - 2.20 (m)1.60 - 2.10 (m)Good : Aliphatic envelope accurately predicted.
H-6 3.55, 3.90 (m)3.50, 3.85 (m)3.60, 3.80 (m)Good : Standard ether linkage prediction holds.
OCH 3​ 3.40 (s)3.50 (s)3.45 (s)Fair : Fails to differentiate axial vs equatorial OMe.
Table 2: 13 C NMR Chemical Shifts (δ, ppm) in CDCl 3​
Positioncis-Isomer (Empirical)trans-Isomer (Empirical)Predictive Software (HOSE Avg)Performance Verdict
C-2 (Anomeric) 100.5104.2102.0Poor : Averages the shifts, missing the 3.7 ppm gap.
C-3 55.257.856.5Poor : Fails to account for γ-gauche steric effects.
C-4 30.131.531.0Fair : Minor deviations.
C-5 22.323.122.8Fair : Minor deviations.
C-6 62.465.263.5Poor : Misses the conformational impact on C-6.
OCH 3​ 55.056.855.5Fair : Close, but lacks stereochemical nuance.

Mechanistic Insights: Causality Behind the Spectra

Relying solely on predictive software for 3-chloro-2-methoxytetrahydropyran leads to critical assignment errors because algorithms fail to compute the following mechanistic realities:

  • The cis-Isomer (Locked Conformation): In the cis configuration, the anomeric effect strongly drives the methoxy group into the axial position. To maintain the cis relationship, the chlorine atom sits in the equatorial position. This creates an equatorial-axial relationship between H-2 and H-3. According to the Karplus equation, this ~60° dihedral angle results in the observed small coupling constant of J2,3​ = 3.0 Hz .

  • The trans-Isomer (Dynamic Equilibrium): Predictive software assumes the trans isomer will adopt a rigid diequatorial conformation (axial-axial protons), which should theoretically yield a large J2,3​ coupling of 8–10 Hz. However, empirical data shows a coupling of J2,3​ = 4.0 Hz . Why? The molecule exists in a rapid conformational equilibrium. The anomeric effect fights to push the methoxy group axial, which forces the chlorine atom into a highly strained axial position (creating severe 1,3-diaxial interactions). The resulting time-averaged NMR signal reflects a blend of these conformers, a nuance that static predictive algorithms entirely miss.

LogicTree Root Measure J(2,3) Coupling from 1H NMR SmallJ J(2,3) = 3.0 Hz (Equatorial-Axial) Root->SmallJ MedJ J(2,3) = 4.0 Hz (Conformational Equilibrium) Root->MedJ Cis cis-3-chloro-2-methoxytetrahydropyran (Locked: Axial OMe, Eq Cl) SmallJ->Cis Anomeric effect dictates axial OMe Trans trans-3-chloro-2-methoxytetrahydropyran (Dynamic: Ax-Ax ⇌ Eq-Eq) MedJ->Trans Steric vs Anomeric competition

Logic tree for assigning stereochemistry based on J(2,3) coupling and conformational dynamics.

References

  • Lemieux, R. U., & Fraser-Reid, B. (1965). The mechanisms of the halogenations and halogenomethoxylations of d-glucal triacetate, d-galactal triacetate, and 3,4-dihydropyran. Canadian Journal of Chemistry, 43(6), 1460-1475. URL:[Link]

  • Wang, Y., et al. (2018). TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent. ACS Omega, 3(8), 9027–9035. URL:[Link]

Comparative

FT-IR spectroscopy absorption peaks for 3-chloro-2-methoxy-tetrahydro-pyran

Comparative Analytical Guide: FT-IR Spectroscopy of 3-Chloro-2-methoxy-tetrahydro-pyran Executive Summary 3-Chloro-2-methoxy-tetrahydro-pyran is a highly functionalized cyclic ether frequently utilized in organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: FT-IR Spectroscopy of 3-Chloro-2-methoxy-tetrahydro-pyran

Executive Summary 3-Chloro-2-methoxy-tetrahydro-pyran is a highly functionalized cyclic ether frequently utilized in organic synthesis, particularly as a protected intermediate or a precursor in carbohydrate chemistry [4]. Accurate structural verification of this liquid compound relies heavily on Fourier Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth comparison of FT-IR sampling modalities—Attenuated Total Reflectance (ATR) versus Liquid Transmission—and establishes a self-validating experimental protocol for identifying its core functional groups: the tetrahydropyran ring, the methoxy substituent, and the aliphatic carbon-chlorine bond.

Spectroscopic Signature: Causality of Absorption Peaks

The FT-IR spectrum of 3-chloro-2-methoxy-tetrahydro-pyran is dominated by three primary vibrational modes. Understanding the quantum mechanical causality behind these peaks is essential for accurate peak assignment and for distinguishing this compound from non-halogenated or unmethylated analogs.

  • Ether Linkages (C–O–C): The molecule contains both an endocyclic ether (the tetrahydropyran ring) and an exocyclic methoxy group. These polar bonds result in a large change in the molecular dipole moment during vibration, producing intensely strong absorption bands in the "fingerprint" region.

  • Aliphatic Halogen (C–Cl): The carbon-chlorine bond is relatively weak and involves a heavy atom, which shifts its stretching frequency to the lower energy (far-right) region of the mid-IR spectrum.

  • Aliphatic C–H (Alkane & Methoxy): The sp³ hybridized carbons exhibit C–H stretching just below 3000 cm⁻¹. The methoxy group typically presents a distinct, slightly lower frequency symmetric stretch compared to the ring methylenes.

Table 1: Diagnostic FT-IR Absorption Peaks for 3-Chloro-2-methoxy-tetrahydro-pyran

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
C–O–C (Ring & Methoxy) Asymmetric & Symmetric Stretch1150 – 1050Very Strong, Broad. Often appears as a complex multiplet due to overlapping ring and methoxy ether vibrations.
C–Cl (Aliphatic) Stretching800 – 600Strong to Medium. Diagnostic for confirming successful chlorination at the C3 position.
C–H (Aliphatic Ring) Asymmetric & Symmetric Stretch2950 – 2850Medium. Typical sp³ C-H stretching.
C–H (Methoxy) Symmetric Stretch~2830 – 2810Medium to Weak. Characteristic low-frequency shoulder for -OCH₃ groups.
C–H (Aliphatic) Scissoring / Bending~1450 & ~1380Medium. Methylene bending modes within the tetrahydropyran ring.

Modality Comparison: ATR-FTIR vs. Liquid Transmission FTIR

Because 3-chloro-2-methoxy-tetrahydro-pyran is a liquid at standard temperature and pressure, analysts must choose between ATR-FTIR and Transmission FTIR [1]. While ATR has become the industry standard due to its operational simplicity, transmission methods offer distinct advantages for bulk analysis and historical library matching.

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes an internal reflective element (IRE) like Diamond or ZnSe. An evanescent wave penetrates the sample by a few micrometers [1].

    • Causality of Spectral Differences: The penetration depth ( dp​ ) in ATR is wavelength-dependent; it is shallower at higher wavenumbers (e.g., 3000 cm⁻¹) and deeper at lower wavenumbers (e.g., 700 cm⁻¹) [2]. Consequently, the C-H stretching peaks of 3-chloro-2-methoxy-tetrahydro-pyran will appear disproportionately weaker in an uncorrected ATR spectrum compared to the C-Cl peaks[2].

  • Transmission FTIR (Liquid Cell / Capillary Film): The IR beam passes directly through the bulk liquid, typically sandwiched between two IR-transparent windows (e.g., KBr or NaCl) [3].

    • Causality of Spectral Differences: Adheres strictly to the Beer-Lambert law across the entire spectrum. It provides true relative peak intensities, making it ideal for quantitative analysis or matching with legacy spectral libraries [3].

Table 2: Performance & Practicality Comparison for Liquid Acetal Analysis

MetricATR-FTIR (Diamond Crystal)Transmission FTIR (Liquid Cell/Film)
Sample Preparation None (Direct application of 1-2 µL)Requires assembly of KBr/NaCl plates or filling a liquid cell.
Analysis Depth Surface-sensitive (0.5 – 5 µm)Bulk analysis (Pathlength: 15 – 100 µm)
Peak Intensity Distortion Yes (Requires software ATR-correction)No (True relative intensities)
Volatile Sample Handling Prone to evaporation during scanningContained (if using a sealed liquid cell)
Cleaning & Throughput High (Wipe with solvent, dry, scan)Low (Requires dismantling and polishing windows)

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives (e.g., from solvent residue or environmental moisture), utilize the following self-validating workflows.

Method A: ATR-FTIR (Recommended for Rapid Screening)
  • System Validation (Background Scan): Clean the Diamond ATR crystal with high-purity isopropanol. Allow it to dry completely. Run a background scan (air). Validation Check: Ensure the background spectrum is completely flat, specifically verifying the absence of residual C-O (1100 cm⁻¹) and O-H (3300 cm⁻¹) bands.

  • Sample Application: Deposit 2–3 µL of neat 3-chloro-2-methoxy-tetrahydro-pyran directly onto the center of the crystal. Ensure the crystal is completely covered to maximize contact with the evanescent wave.

  • Data Acquisition: Collect 16–32 scans at a resolution of 4 cm⁻¹. Because the compound possesses some volatility, acquire the spectrum immediately to prevent concentration shifts.

  • Data Processing: Apply an "ATR Correction" algorithm within the spectrometer software. Causality: This mathematical correction adjusts for the wavelength-dependent penetration depth, normalizing the high-frequency C-H region relative to the low-frequency C-Cl region [2].

Method B: Transmission FTIR (Recommended for High-Fidelity Library Matching)
  • Window Preparation: Obtain two clean, polished KBr or NaCl windows. Validation Check: Perform a background scan of the empty sample compartment to establish a baseline.

  • Sample Loading: Place 1 drop of 3-chloro-2-methoxy-tetrahydro-pyran onto the center of one window. Carefully place the second window on top, pressing gently to form a thin, bubble-free capillary film. Causality: Air bubbles scatter the IR beam, causing severe baseline distortion and a reduced signal-to-noise ratio [3].

  • Data Acquisition: Mount the window assembly in the spectrometer holder. Collect 16 scans at 4 cm⁻¹ resolution.

  • Cleaning: Dismantle the windows immediately after use and wash with anhydrous methylene chloride. Causality: Prolonged exposure to halogenated organic compounds and ambient moisture can etch or degrade the hygroscopic salt plates.

Logical Workflow Visualization

FTIR_Workflow Sample 3-chloro-2-methoxy- tetrahydropyran (Liquid API Int.) ATR_Prep Direct Application (1-2 µL) Validate Clean Baseline Sample->ATR_Prep Trans_Prep Sandwich Between KBr Plates Ensure Bubble-Free Film Sample->Trans_Prep ATR ATR-FTIR Analysis (Diamond/ZnSe Crystal) ATR_Corr Apply ATR Correction Algorithm (Adjusts for Penetration Depth) ATR->ATR_Corr Trans Transmission FTIR (Capillary Film / KBr) Data Spectral Analysis & Peak Assignment (C-O-C, C-Cl) Trans->Data ATR_Prep->ATR Trans_Prep->Trans ATR_Corr->Data

Comparative workflow for FT-IR analysis of liquid 3-chloro-2-methoxy-tetrahydro-pyran.

References

  • Common Sampling Techniques of FTIR Spectroscopy Edinburgh Instruments URL
  • Why ATR-FTIR Results Don't Always Match Expectations Rocky Mountain Labs URL
  • ATR-FTIR Spectroscopy: Its Advantages and Limitations Acta Chimica Slovenica URL
  • Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors Canadian Journal of Chemistry URL
Validation

reactivity comparison of 3-chloro-2-methoxy-tetrahydro-pyran and 2-methoxytetrahydropyran

As a Senior Application Scientist, understanding the nuanced reactivity of functional groups is critical for designing robust synthetic routes and predicting the stability of molecular architectures. In this guide, we ob...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced reactivity of functional groups is critical for designing robust synthetic routes and predicting the stability of molecular architectures. In this guide, we objectively compare the reactivity profiles of 2-methoxytetrahydropyran (2-OMe-THP) and 3-chloro-2-methoxytetrahydropyran (3-Cl-2-OMe-THP) .

While structurally similar—differing only by a single chlorine atom at the C3 position—these two molecules exhibit drastically divergent chemical behaviors. This comparison illustrates how profound stereoelectronic and inductive effects can dictate reaction kinetics, thermodynamic stability, and downstream synthetic utility.

Structural & Mechanistic Foundations

To understand the divergent reactivity of these two acetals, we must first examine the fundamental mechanism of acetal hydrolysis. Under acidic conditions, the cleavage of the glycosidic (acetal) C–O bond proceeds via a unimolecular pathway (AAL1 mechanism). The rate-determining step is the expulsion of the methanol leaving group from the protonated acetal to form a highly reactive oxocarbenium ion intermediate [1].

Theoretical and experimental studies confirm that the stability of this oxocarbenium ion directly dictates the overall rate of hydrolysis[2].

  • 2-Methoxytetrahydropyran: The C2 anomeric center develops a significant partial positive charge in the transition state. This charge is efficiently delocalized by the adjacent ring oxygen's lone pairs, leading to a relatively low activation energy barrier. Consequently, 2-OMe-THP hydrolyzes rapidly and serves as an excellent kinetic model for standard glycosidic bond cleavage[1].

  • 3-Chloro-2-methoxytetrahydropyran: The introduction of a highly electronegative chlorine atom at the C3 position fundamentally alters the electronic landscape. Chlorine exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond framework[3]. As the transition state approaches the oxocarbenium ion, the C3-chlorine aggressively pulls electron density away from the already electron-deficient C2 carbon. This severe destabilization drastically increases the activation energy, rendering the acetal highly resistant to acidic hydrolysis.

G cluster_0 Inductive Destabilization A Acetal (Protonated) B Oxocarbenium Transition State A->B - MeOH (Rate Limiting) C Hydrolysis Products B->C + H2O Note C3-Chlorine withdraws electron density, heavily destabilizing the C2 positive charge. B->Note

Fig 1. Acid-catalyzed acetal hydrolysis pathway highlighting the rate-limiting oxocarbenium formation.

Comparative Reactivity Profile

The quantitative and qualitative differences between these two compounds dictate their respective roles in organic synthesis. While 2-OMe-THP is utilized primarily as a protecting group or a mechanistic model, 3-Cl-2-OMe-THP (often synthesized via the halogenomethoxylation of 3,4-dihydropyran[4]) is leveraged for its unique ring-opening capabilities.

Table 1: Reactivity and Physicochemical Comparison

Parameter2-Methoxytetrahydropyran3-Chloro-2-methoxytetrahydropyran
Electronic Nature at C2 Electron-rich, unhinderedElectron-deficient (-I effect from C3-Cl)
Oxocarbenium Stability High (Stabilized by ring oxygen)Low (Destabilized by adjacent halogen)
Acid Hydrolysis Kinetics Fast (Complete in minutes/hours at 25 °C)Very Slow (Requires elevated temperatures)
Anomeric Effect Strong preference for axial methoxyModulated by competing C-Cl/C-O dipoles
Primary Synthetic Utility Glycoside model, THP protection chemistryPrecursor to acyclic enol ethers via elimination

Divergent Synthetic Applications: The Boord Elimination

Because 3-Cl-2-OMe-THP is highly resistant to standard acetal hydrolysis, researchers exploit its halogenated nature to drive entirely different reaction pathways. A prominent application is the reductive ring-opening using active metals—a variation of the Boord olefin synthesis[5].

When treated with sodium metal, the C-Cl bond of 3-Cl-2-OMe-THP accepts an electron to form a radical/carbanion intermediate. This intermediate rapidly undergoes a β-elimination, expelling the C2-methoxy group and cleaving the pyran ring to yield an acyclic enol ether terminating in a primary hydroxyl group[5]. This transformation is impossible with the unhalogenated 2-OMe-THP.

G Step1 Step 1 Disperse Na metal in anhydrous ether Step2 Step 2 Dropwise addition of 3-Cl-2-OMe-THP at 0°C Step1->Step2 Step3 Step 3 Stir & monitor via TLC (KMnO4 stain for enol ether) Step2->Step3 Step4 Step 4 Careful isopropanol/H2O quench at 0°C Step3->Step4 Step5 Step 5 Vacuum distillation of acyclic enol ether Step4->Step5

Fig 2. Workflow for the sodium-mediated ring-opening of 3-chloro-2-methoxytetrahydropyran.

Experimental Protocols

To objectively validate the reactivity differences discussed above, the following self-validating protocols can be executed in the laboratory.

Protocol A: Comparative Acid-Catalyzed Hydrolysis (Kinetic Validation)

Causality: This experiment demonstrates the inductive destabilization caused by the C3-chlorine by directly comparing the half-lives of both acetals under identical acidic conditions.

  • Preparation: Prepare a 0.1 M solution of HCl in a 1:1 mixture of H₂O and 1,4-Dioxane to ensure the solubility of both organic substrates.

  • Initiation: In two separate, rigorously stirred flasks at 25 °C, add 1.0 mmol of 2-OMe-THP to Flask A, and 1.0 mmol of 3-Cl-2-OMe-THP to Flask B. Add 10 mol% of dodecane to each flask to serve as an internal standard for quantitative analysis.

  • Self-Validating Monitoring: Withdraw 50 µL aliquots from each flask every 15 minutes. Immediately quench the aliquots into 0.5 mL of saturated aqueous NaHCO₃ to halt the hydrolysis. Extract with ethyl acetate and analyze the organic layer via GC-FID.

  • Expected Outcome: The GC trace for Flask A will show rapid consumption of 2-OMe-THP, yielding 5-hydroxypentanal. Flask B will show near-complete persistence of 3-Cl-2-OMe-THP, validating the high activation energy barrier imposed by the halogen's inductive effect.

Protocol B: Reductive Ring-Opening of 3-Cl-2-OMe-THP

Causality: This protocol exploits the specific reactivity of the C-Cl bond, utilizing single-electron transfer to force a ring-cleaving elimination that bypasses the stable acetal center.

  • Preparation: In a flame-dried, argon-purged Schlenk flask, disperse 2.5 equivalents of finely cut sodium metal in anhydrous diethyl ether.

  • Initiation: Cool the suspension to 0 °C using an ice bath. Add 1.0 equivalent of 3-Cl-2-OMe-THP dropwise over 30 minutes. Note: Dropwise addition is critical to control the exothermic radical formation and prevent solvent boil-off.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 9:1). Because the product is an enol ether, dipping the TLC plate in KMnO₄ stain will yield a bright yellow spot on a purple background, confirming the successful formation of the carbon-carbon double bond.

  • Quenching & Isolation: Once the starting material is consumed, cool the flask back to 0 °C. Carefully quench unreacted sodium by the dropwise addition of isopropanol, followed by water. Separate the organic layer, dry over anhydrous MgSO₄, and purify the resulting acyclic enol ether via vacuum distillation.

Sources

Comparative

HPLC method development and validation for 3-chloro-2-methoxy-tetrahydro-pyran

An in-depth technical analysis and method development guide for the quantification of 3-chloro-2-methoxytetrahydropyran. The "Invisible Analyte" Problem in Reaction Monitoring 3-Chloro-2-methoxytetrahydropyran (CAS: 6581...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and method development guide for the quantification of 3-chloro-2-methoxytetrahydropyran.

The "Invisible Analyte" Problem in Reaction Monitoring

3-Chloro-2-methoxytetrahydropyran (CAS: 6581-61-9) is a highly versatile α -chloroacetal. It is heavily utilized as a building block in organic synthesis, particularly in the1 and as a critical intermediate derived from 2.

Despite its synthetic utility, quantifying this compound directly from complex reaction mixtures presents a severe analytical bottleneck. Because the molecule lacks a conjugated π -system or aromatic ring, it possesses no significant UV chromophore. While Gas Chromatography (GC-FID) is traditionally used for such volatile/semi-volatile ethers, GC requires tedious sample cleanup to remove non-volatile catalysts (e.g., TEMPO) or inorganic salts that would otherwise degrade the GC inlet. Direct injection via High-Performance Liquid Chromatography (HPLC) is the preferred high-throughput solution, but it requires a specialized detection strategy.

This guide objectively compares three HPLC detection technologies—Low-Wavelength UV, Refractive Index Detection (RID), and Charged Aerosol Detection (CAD)—and details the causality behind developing a validated, gradient-compatible CAD method.

Technology Comparison: UV vs. RID vs. CAD

When standard UV detection fails, analytical scientists typically pivot to universal detectors. However, not all universal detectors are created equal for semi-volatile acetals.

  • HPLC-UV (210 nm) - The Flawed Baseline: To detect the ether/halogen bonds, one must monitor at extreme low wavelengths (200-210 nm). At this range, organic modifiers like Acetonitrile absorb strongly. Running a gradient causes massive baseline drift, burying the analyte signal in solvent noise.

  • HPLC-RID (Refractive Index) - The Throughput Killer: RID is a true universal detector, but it measures the bulk refractive index of the mobile phase. This strictly prohibits gradient elution. Using an isocratic method for a complex reaction mixture leads to peak broadening for late-eluting byproducts and rapid column fouling.

  • HPLC-CAD (Charged Aerosol Detection) - The Optimal Solution: CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation. It is universal, highly sensitive, and fully compatible with gradients. The Catch: 3-chloro-2-methoxytetrahydropyran is semi-volatile (b.p. ~128 °C). If the CAD evaporation temperature is too high, the analyte vaporizes with the mobile phase, yielding no signal.

Table 1: Detector Performance Comparison for 3-Chloro-2-methoxytetrahydropyran
ParameterHPLC-UV (210 nm)HPLC-RIDHPLC-CAD (Optimized)
Gradient Compatibility Poor (Severe Drift)None (Isocratic Only)Excellent
Sensitivity (LOD) > 50 µg/mL15 µg/mL0.5 µg/mL
Baseline Stability High NoiseTemp/Flow SensitiveHighly Stable
Matrix Interference High (Solvent absorption)MediumLow
Throughput LowLow (Long run times)High (Fast gradients)

Method Development Rationale & Workflow

G Start Analyte: 3-Chloro-2-methoxytetrahydropyran (Semi-volatile, No Chromophore) UV_Eval Standard UV Detection (210 nm) Start->UV_Eval UV_Result Fail: Baseline Drift & Poor Sensitivity UV_Eval->UV_Result High Solvent Background Alt_Eval Evaluate Universal Detectors UV_Result->Alt_Eval RID_Path Refractive Index (RID) Alt_Eval->RID_Path CAD_Path Charged Aerosol Detection (CAD) Alt_Eval->CAD_Path Recommended RID_Result Sub-optimal: Isocratic Only, Long Equilibration RID_Path->RID_Result CAD_Opt Optimize Evaporation Temp (Set to 35°C to prevent volatilization) CAD_Path->CAD_Opt CAD_Result Success: Gradient Compatible, High Sensitivity (LOD < 1 µg/mL) CAD_Opt->CAD_Result

Fig 1: Decision matrix for HPLC detector selection and optimization for non-chromophoric acetals.

Causality Behind Experimental Choices:

  • Column Selection: A standard C18 column (e.g., 150 x 4.6 mm, 3 µm) provides the necessary hydrophobic retention for this relatively small, polar molecule, preventing it from co-eluting with the void volume.

  • Mobile Phase: Pure Water and Acetonitrile. CAD requires volatile mobile phases. We deliberately omit formic acid or ammonium acetate buffers because the analyte is neutral; adding unnecessary buffers only increases the background aerosol noise.

  • Evaporation Temperature (The Critical Parameter): Standard CAD methods default to 50 °C. Because 3-chloro-2-methoxytetrahydropyran is semi-volatile, 50 °C will vaporize >80% of the analyte. Lowering the evaporation tube to 35 °C preserves the analyte in the aerosol phase, ensuring robust charge transfer and high sensitivity.

Self-Validating Experimental Protocol

To ensure Data Integrity and Trustworthiness, this protocol is designed as a self-validating system. The sequence cannot proceed to unknown samples unless the System Suitability Test (SST) passes.

Reagent & Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 3-chloro-2-methoxytetrahydropyran reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (1.0 mg/mL).

  • SST Standard: Dilute the stock solution with Diluent to a working concentration of 50 µg/mL.

  • Sample Prep: Quench the reaction mixture, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

HPLC-CAD Instrument Conditions
  • Column: C18, 150 x 4.6 mm, 3 µm

  • Mobile Phase A: HPLC-Grade Water

  • Mobile Phase B: HPLC-Grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10% 80% B

    • 8.0 - 10.0 min: 80% B (Column Wash)

    • 10.0 - 10.1 min: 80% 10% B

    • 10.1 - 15.0 min: 10% B (Re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • CAD Evaporation Temperature: 35 °C (Strictly controlled)

  • CAD Data Collection Rate: 10 Hz with a 3.6 s filter constant.

System Suitability Test (SST) Execution

Before analyzing samples, inject the SST Standard (50 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention time RSD 1.0%

    • Peak area RSD 2.0%

    • Tailing factor 1.5

  • Action: If criteria are met, the system is validated for the current run. If not, halt the sequence, purge the CAD with high organic solvent, and verify the nebulizer gas pressure.

Method Validation Data

The method was validated according to ICH Q2(R2) guidelines. Because CAD relies on particle surface area for charge acquisition, its response is inherently non-linear over wide dynamic ranges. Therefore, a power-law transformation ( y=axb ) was applied to the calibration curve, yielding excellent correlation.

Table 2: ICH Q2(R2) Validation Results for HPLC-CAD Method
Validation ParameterResult (HPLC-CAD)ICH Q2(R2) Acceptance Criteria
Linearity Range 2.0 - 200 µg/mL 0.995 (Power-law fit)
Correlation Coefficient (R²) 0.9992N/A
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLSignal-to-Noise 3 (LOD) and 10 (LOQ)
Intra-day Precision (RSD, n=6) 1.8% 2.0%
Inter-day Precision (RSD, n=12) 2.3% 3.0%
Accuracy (Recovery, %) 98.5% - 101.2%95.0% - 105.0%
Specificity No interference at Rt​ Baseline resolution from matrix peaks

References

  • Feng, G., Feng, S., Liu, L., Du, H., & Li, C. (2018). "TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent." ACS Omega, 3(8), 9027-9033. Available at:[Link]

  • Roff, J. E., & Brown, R. K. (1973). "Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors." Canadian Journal of Chemistry, 51(20), 3334-3335. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-chloro-2-Methoxy-tetrahydro-pyran

Comprehensive Safety and Operational Guide for Handling 3-Chloro-2-Methoxy-Tetrahydro-Pyran In drug development and advanced organic synthesis, 3-chloro-2-methoxy-tetrahydro-pyran (CAS: 6581-61-9) is a highly valuable in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-Chloro-2-Methoxy-Tetrahydro-Pyran

In drug development and advanced organic synthesis, 3-chloro-2-methoxy-tetrahydro-pyran (CAS: 6581-61-9) is a highly valuable intermediate, frequently utilized in the1 and complex glycosidic frameworks[1]. However, its dual nature as a flammable liquid and a reactive halogenated cyclic acetal necessitates rigorous safety protocols. This guide provides researchers with a self-validating framework for personal protective equipment (PPE) selection, handling, and disposal, ensuring both operational excellence and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical causality behind the hazards.

PropertyValueHazard Implication
CAS Number 6581-61-9Unique identifier for safety tracking.
Boiling Point 2[2]Moderate volatility; vapors can accumulate rapidly in unventilated spaces.
Flash Point 2[2]Class 3 Flammable Liquid . Can form ignitable vapor-air mixtures at room temperature.
Density 2[2]Floats on dense aqueous layers but sinks in lighter organic biphasic waste systems.

Mechanistic Causality of Hazards :

  • Flammability : With a flash point of 25 °C, this compound is dangerously close to standard ambient room temperatures. Static discharge during transfer operations can easily ignite the vapor headspace.

  • Chemical Reactivity : As a halogenated cyclic acetal, the molecule exists as a mixture of 3[3]. The acetal linkage is highly sensitive to moisture and Lewis/Brønsted acids. Uncontrolled hydrolysis can rapidly generate hydrogen chloride (HCl) gas and reactive oxocarbenium intermediates, posing severe inhalation and skin corrosion risks.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The specific molecular structure of 3-chloro-2-methoxy-tetrahydro-pyran dictates the following specialized gear:

PPE CategoryRequired EquipmentScientific Causality for Selection
Hand Protection Butyl Rubber Gloves (min. 0.3 mm thickness)Standard nitrile gloves (0.1 mm) fail rapidly. The non-polar ether oxygen and the lipophilic chlorine atom facilitate rapid permeation and swelling of nitrile polymers. Butyl rubber provides superior resistance to halogenated ethers.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex®)The 25 °C flash point means a localized fire is a primary risk. Synthetic poly-blend coats will melt into the skin upon ignition; FR cotton or Nomex® prevents this catastrophic failure.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient. The potential for HCl generation upon moisture contact requires a full orbital seal to prevent vapor/liquid intrusion.
Respiratory Chemical Fume Hood No respirator is required if the operation is strictly confined to a certified fume hood maintaining a face velocity of 80–120 Linear Feet per Minute (LFM).

Operational Protocol: Safe Handling Workflow

Every step in this protocol is designed as a self-validating system to eliminate single points of failure.

Workflow A 1. Hazard Assessment (Identify Flammability) B 2. Engineering Controls (Fume Hood >100 LFM) A->B C 3. PPE Donning (Butyl Gloves, FR Coat) B->C D 4. Chemical Handling (Inert Atmosphere) C->D E 5. Waste Segregation (Halogenated Organics) D->E F 6. Decontamination (Doffing & Wash) E->F

Figure 1: Safe operational workflow for handling 3-chloro-2-methoxy-tetrahydro-pyran.

Step-by-Step Methodology:

  • System Validation (Pre-Operation) :

    • Verify the chemical fume hood flow rate is actively reading >100 LFM.

    • Ensure all potential ignition sources (hot plates, static-generating plastics) are removed from the workspace.

  • Inert Atmosphere Setup :

    • Because the reagent is sensitive to moisture and is often reacted with reactive metals (e.g., sodium)[1], set up a Schlenk line.

    • Purge the reaction vessel with high-purity Argon or Nitrogen for 15 minutes to displace ambient humidity.

  • Reagent Transfer :

    • Do not pour. Use a gas-tight glass syringe equipped with a stainless-steel needle.

    • Ground the receiving vessel to prevent static accumulation, which is critical given the low flash point.

  • Reaction Execution :

    • Maintain the reaction temperature well below the 128 °C boiling point unless utilizing a robust reflux condenser with continuous chilled water flow.

  • Quenching :

    • Quench the reaction slowly at 0 °C using a mildly basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any generated HCl and stabilize the acetal linkage.

Emergency Response & Disposal Plan

  • Waste Segregation : All liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste containers. Crucial: Do not mix with acidic waste streams. Acid-catalyzed cleavage of the methoxy group will rapidly evolve toxic gases and pressurize the waste container.

  • Spill Response :

    • Immediately extinguish all nearby ignition sources.

    • Evacuate the immediate area and allow the fume hood to clear the vapors.

    • Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Never use sawdust or paper towels, as the high surface area combined with a flammable liquid creates an extreme fire hazard.

    • Sweep into a spark-proof container using a non-sparking (brass or plastic) dustpan.

References[2] Guidechem: Safety Statements - Guidechem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnHbX5ZQPkieEFqRo3HtQWfOkiSjY23jf0VqhhcpfOoU1Op0WCuEhfchGJHGt6LOaPMGRJoXVQe2ruSConx1e5ZHQibbbKSQ2BJdpPltljfhHgfJ7YbNReRAxoQumTViziEU8FcP5d-glJD8bSlSUq[1] TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent - ACS Omega -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhgyHWE2ZXisCxkqWNye_gHWu_PvtqRaqfieGcpTkX6JfItm6UKiBIgEp_7-ootLMWBn5LyP8Uzu_5aPa8PC75OynrRZGVGegxPKKWJ6jmn9CCTKKE5bwnNKDNXXYXaj-TCcZgbIG2B2E-7w==[3] The mechanisms of the halogenations and halogenomethoxylations of d-glucal triacetate, d-galactal triacetate, and 3,4-dihydropyran - Canadian Science Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF717XnQyd3FKXVrhZ2EzKb_pEzsuzq11rvdpMOJkD_P9uvej9YLW-rETcKOx-uOdUjjUeqr9CSwAAtRWX8cODb2Y9KuVweIjS2LAsWQoEH2peiRKsCc_0fh6Lexvnw-OKqx2wfGd_032Vcw==

Sources

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